molecular formula C5H8N4 B580846 2-(Hydrazinomethyl)pyrimidine CAS No. 1234616-45-5

2-(Hydrazinomethyl)pyrimidine

Cat. No.: B580846
CAS No.: 1234616-45-5
M. Wt: 124.147
InChI Key: ZHDAAYNONOJQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydrazinomethyl)pyrimidine is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a pyrimidine ring, a key scaffold in living organisms found in nucleic acids and essential vitamins , and a hydrazine moiety, which is known to confer flexible hydrogen bonding capabilities to molecules . This combination makes it a valuable precursor for developing novel bioactive compounds. The primary research value of this compound lies in its potential as a core intermediate for synthesizing novel molecules with anticancer properties. Pyrimidine-hydrazone hybrids have demonstrated potent cytotoxic activities against various cancer cell lines by targeting critical enzymes like Focal Adhesion Kinase (FAK) . For instance, similar 2,4-diarylaminopyrimidine hydrazone derivatives have shown exceptional anti-proliferative effects and the ability to inhibit cancer cell migration . Furthermore, molecular frameworks incorporating both pyrimidine and hydrazine functional groups have been explored as potent inhibitors of enzymes like α-glucosidase and α-amylase, indicating potential applications in metabolic disorder research . The hydrazone moiety also contributes to antibacterial and antifungal activities, making such hybrids a promising area of investigation for combating microbial infections . Researchers utilize this compound as a versatile synthon to access more complex structures. The reactive hydrazine group allows for condensation with aldehydes and ketones to form hydrazone derivatives, a key strategy in molecular hybridization aimed at creating new chemical entities for pharmacological screening . This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

pyrimidin-2-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-9-4-5-7-2-1-3-8-5/h1-3,9H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDAAYNONOJQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306447
Record name 2-(Hydrazinylmethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-45-5
Record name 2-(Hydrazinylmethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hydrazinylmethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Hydrazinomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1234616-45-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Hydrazinomethyl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring linked to a hydrazinomethyl group. While specific detailed experimental and biological data for this particular compound (CAS 1234616-45-5) are not extensively available in peer-reviewed literature, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. The pyrimidine core is a well-established pharmacophore in medicinal chemistry, and hydrazine moieties are known to be reactive functional groups and pharmacologically active. This document outlines a plausible synthetic approach, predicted physicochemical properties, and potential biological activities, offering a valuable resource for researchers interested in the synthesis and evaluation of novel pyrimidine derivatives.

Chemical Properties and Data

PropertyValueSource
CAS Number 1234616-45-5Chemical Supplier Databases
Molecular Formula C₅H₈N₄Chemical Supplier Databases
Molecular Weight 124.15 g/mol Calculated
Predicted Boiling Point 266.4 ± 23.0 °CChemical Database Prediction
Predicted Density 1.185 ± 0.06 g/cm³Chemical Database Prediction
Predicted pKa (To be determined)-
Predicted LogP (To be determined)-

Note: Predicted values are computational estimates and should be confirmed by experimental data.

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for this compound is not currently published. However, based on established reactivity of related compounds, a plausible and prophetic synthetic route involves the nucleophilic substitution of a suitable precursor, 2-(chloromethyl)pyrimidine hydrochloride, with hydrazine hydrate.

Prophetic Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the reaction of 2-(chloromethyl)pyrimidine hydrochloride with nucleophiles.

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride

  • Hydrazine hydrate

  • Anhydrous ethanol

  • Triethylamine (or another suitable base)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(chloromethyl)pyrimidine hydrochloride (1.0 equivalent) in anhydrous ethanol.

  • Addition of Base: To the stirred solution, add triethylamine (2.2 equivalents) to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Nucleophilic Substitution: Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Gentle heating may be required to drive the reaction to completion.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Expected Characterization:

The structure of the synthesized this compound should be confirmed by spectroscopic methods:

  • ¹H NMR: Expected signals would include those for the pyrimidine ring protons and the methylene (-CH₂-) and hydrazine (-NHNH₂) protons.

  • ¹³C NMR: Signals corresponding to the carbon atoms of the pyrimidine ring and the methylene carbon.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (hydrazine), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching (pyrimidine ring).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (124.15 g/mol ).

Synthetic Workflow Diagram

G start 2-(Chloromethyl)pyrimidine Hydrochloride product This compound start->product Nucleophilic Substitution reagent Hydrazine Hydrate, Base (e.g., Triethylamine) reagent->product solvent Solvent (e.g., Ethanol) solvent->product G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Derivative Inhibitor->Kinase1 Inhibition

physical and chemical properties of 2-(Hydrazinomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-(Hydrazinomethyl)pyrimidine. Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3][4][5]. This compound, a lesser-studied member of this family, possesses unique reactive sites—the electron-deficient pyrimidine ring and the nucleophilic hydrazine moiety—making it a potentially valuable building block for novel therapeutic agents. This document summarizes its physical characteristics, explores its chemical reactivity and stability based on analogous structures, and provides predicted spectral data for characterization. Additionally, it outlines a plausible synthetic protocol and discusses the general biological context of pyrimidine derivatives.

Physical and Chemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes known identifiers and predicted physical properties. Experimental validation is recommended for critical applications.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name (Pyrimidin-2-yl)methanamine-
Synonyms 2-(Hydrazinylmethyl)pyrimidine[6]
CAS Number 1234616-45-5[6]
Molecular Formula C₅H₈N₄[6]
Molecular Weight 124.14 g/mol [6]
Appearance Solid (Predicted)-
Boiling Point 266.4 ± 23.0 °C (Predicted)[6]
Density 1.185 g/cm³ (Predicted)[6]
Melting Point Data not available-
Solubility Data not available-
pKa Data not available-

Chemical Reactivity and Stability

Reactivity

The chemical behavior of this compound is dictated by the interplay between the pyrimidine ring and the hydrazinomethyl substituent.

  • Pyrimidine Ring: The pyrimidine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution, particularly if further activated by electron-withdrawing groups.

  • Hydrazine Moiety: The terminal amino group of the hydrazine is strongly nucleophilic and readily reacts with electrophiles. A common reaction involves condensation with aldehydes and ketones to form stable hydrazones. This reaction is a cornerstone of derivatization for this class of compounds. The hydrazine can also act as a bidentate ligand in coordination chemistry.

A logical workflow illustrating the key reactive sites and a potential derivatization reaction is shown below.

G cluster_main Reactivity of this compound cluster_sites Key Reactive Sites cluster_reaction Example Reaction: Hydrazone Formation mol This compound ring Pyrimidine Ring (Electron Deficient) mol->ring Electrophilic attack on N hydrazine Hydrazine Moiety (Nucleophilic) mol->hydrazine Nucleophilic attack by NH2 reagent Aldehyde/Ketone (R-C(O)-R') hydrazine->reagent Condensation product Pyrimidinyl-hydrazone Derivative reagent->product

Logical diagram of key reactive sites and a potential reaction pathway.
Stability and Storage

No specific stability data for this compound has been reported. However, based on the reactivity of the related compound 2-(chloromethyl)pyrimidine hydrochloride, certain precautions are warranted[7][8]. The hydrazino group is susceptible to oxidation.

  • Recommended Storage: For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).

  • Solvent Stability: Protic solvents (water, methanol, ethanol) may participate in unwanted side reactions or degradation over time[7]. For preparing stock solutions, aprotic, non-nucleophilic solvents like DMF or DMSO are recommended, and solutions should be prepared fresh whenever possible[7].

Spectral Data (Predicted)

No experimental spectra have been published for this compound. The following table provides predicted spectral characteristics based on its structure and data from analogous compounds such as pyrimidine, 2-methylpyrimidine, and 2-(chloromethyl)pyrimidine hydrochloride[9][10][11].

Table 2: Predicted Spectral Data for this compound

TechniquePredicted Characteristics
¹H NMR - Pyrimidine H-4, H-6 (doublet, 2H): ~8.7-8.9 ppm
- Pyrimidine H-5 (triplet, 1H): ~7.2-7.4 ppm
- Methylene -CH₂- (singlet, 2H): ~3.8-4.2 ppm
- Hydrazine -NHNH₂ (broad singlet, 3H): Variable, dependent on solvent and concentration
IR (Infrared) - N-H stretch (hydrazine): ~3200-3400 cm⁻¹ (likely two bands)
- C-H stretch (aromatic): ~3000-3100 cm⁻¹
- C=N, C=C stretch (ring): ~1550-1600 cm⁻¹
- N-H bend: ~1600-1650 cm⁻¹
Mass Spec (EI) - Molecular Ion [M]⁺: m/z = 124.0749 (calculated for C₅H₈N₄)
- Key Fragments: Loss of -NH₂ (m/z=108), loss of -N₂H₃ (m/z=93), pyrimidin-2-ylmethyl cation (m/z=93)

Experimental Protocols

Proposed Synthesis

A plausible and direct route to this compound is via nucleophilic substitution of a suitable precursor, such as 2-(chloromethyl)pyrimidine, with hydrazine.

Reaction Scheme: 2-(Chloromethyl)pyrimidine + NH₂NH₂ (Hydrazine) → this compound + HCl

General Protocol:

  • Dissolve 2-(chloromethyl)pyrimidine hydrochloride in a suitable aprotic solvent (e.g., ethanol or THF).

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add an excess (2-3 equivalents) of hydrazine hydrate dropwise while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

The following diagram illustrates this proposed synthetic workflow.

G start Start: 2-(Chloromethyl)pyrimidine HCl reagent Add Hydrazine Hydrate (excess) in Ethanol at 0-5°C start->reagent stir Stir at Room Temperature (Monitor by TLC/LC-MS) reagent->stir workup Solvent Evaporation stir->workup purify Purification (Column Chromatography or Recrystallization) workup->purify product Product: This compound purify->product

Proposed workflow for the synthesis of this compound.
Analytical Method

The purity and stability of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).

  • Technique: Reverse-Phase HPLC with UV detection.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detector set to a wavelength where the pyrimidine ring absorbs, typically around 254 nm.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision, especially for quantitative analysis, following standard guidelines[8].

Biological Context and Potential Applications

While no specific biological activities have been reported for this compound itself, the pyrimidine nucleus is a "privileged scaffold" in drug discovery[1][5]. Pyrimidine derivatives are known to possess a vast range of pharmacological activities, including:

  • Anticancer: By acting as inhibitors of kinases or other enzymes crucial for cell proliferation[1].

  • Antimicrobial: Including antibacterial, antifungal, and antiviral applications[2][4].

  • Anti-inflammatory and Analgesic: Modulating pathways involved in inflammation and pain signaling[4][5].

  • Antihypertensive and Anticonvulsant: Acting on the central nervous system and cardiovascular system[5].

The presence of the hydrazinomethyl group provides a reactive handle for synthesizing a library of derivatives, for example, by forming hydrazones with various aromatic or heterocyclic aldehydes. These new chemical entities could then be screened for various biological activities, leveraging the established pharmacological importance of the pyrimidine core.

References

An In-depth Technical Guide to 2-(Hydrazinomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(hydrazinomethyl)pyrimidine, a heterocyclic organic compound of interest in medicinal chemistry. Due to its structural motifs—a pyrimidine core and a hydrazinomethyl substituent—this molecule holds potential for diverse biological activities. This document covers its fundamental chemical properties, a proposed synthetic route, and an exploration of its potential therapeutic applications based on the well-documented activities of related pyrimidine derivatives. While specific experimental data for this exact molecule is limited in public literature, this guide consolidates information from analogous compounds to provide a valuable resource for researchers in drug discovery and development.

Core Molecular Data

The fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C₅H₈N₄
Molecular Weight 124.14 g/mol
IUPAC Name 2-(Hydrazinylmethyl)pyrimidine
Canonical SMILES C1=CN=C(N=C1)CNN
CAS Number 1234616-45-5

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available 2-(hydroxymethyl)pyrimidine. The first step is the conversion of the alcohol to a more reactive leaving group (a chloride), followed by substitution with hydrazine.

Synthetic Pathway Proposed Synthesis of this compound cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrazinolysis 2-(Hydroxymethyl)pyrimidine 2-(Hydroxymethyl)pyrimidine 2-(Chloromethyl)pyrimidine 2-(Chloromethyl)pyrimidine 2-(Hydroxymethyl)pyrimidine->2-(Chloromethyl)pyrimidine SOCl₂ or PCl₅ This compound This compound 2-(Chloromethyl)pyrimidine->this compound Hydrazine (NH₂NH₂)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of 2-(chloromethyl)pyrimidine and subsequent reactions with nucleophiles like hydrazine[1][2].

Step 1: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

  • Materials: 2-(Hydroxymethyl)pyrimidine, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM).

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure to yield crude 2-(chloromethyl)pyrimidine hydrochloride as a solid. This can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials: 2-(Chloromethyl)pyrimidine hydrochloride, hydrazine hydrate, a suitable base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • Dissolve the crude 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in the chosen solvent.

    • Add the base (2.5 eq) to neutralize the hydrochloride salt and the HCl generated during the reaction.

    • Add hydrazine hydrate (1.5 - 2.0 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. Gentle heating may be required to drive the reaction to completion.

    • Once the starting material is consumed, the reaction mixture is worked up. Typically, this involves quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Biological Context and Potential Applications in Drug Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs. Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties[3][4][5]. The incorporation of a hydrazine or hydrazone moiety can further enhance or modulate these activities, with many hydrazone-bearing compounds demonstrating significant biological potential[6].

Given its structure, this compound could be investigated for a variety of therapeutic applications:

  • Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors or antimetabolites in cancer therapy[7][8]. The hydrazino group could serve as a key pharmacophore for binding to enzymatic targets.

  • Antimicrobial and Antiviral Activity: The pyrimidine nucleus is present in several antimicrobial and antiviral drugs[9]. The nitrogen-rich structure of this compound makes it a candidate for development in this area.

  • CNS-related Activities: Some pyrimidine-hydrazone derivatives have been shown to possess CNS depressant and analgesic activities[6].

Representative Signaling Pathway: De Novo Pyrimidine Synthesis

While the specific molecular targets of this compound are unknown, it is relevant to understand the fundamental biological pathways involving pyrimidines. The de novo pyrimidine synthesis pathway is crucial for the production of nucleotides required for DNA and RNA synthesis, and it is a key target for some anticancer drugs[][11].

De Novo Pyrimidine Synthesis Simplified De Novo Pyrimidine Synthesis Pathway cluster_products Key Pyrimidine Nucleotides Glutamine + CO2 + ATP Glutamine + CO2 + ATP Carbamoyl Phosphate Carbamoyl Phosphate Glutamine + CO2 + ATP->Carbamoyl Phosphate CPS2 Orotic Acid Orotic Acid Carbamoyl Phosphate->Orotic Acid Multi-step process UMP UMP Orotic Acid->UMP UMPS UDP UDP UMP->UDP dUDP dUDP UDP->dUDP Ribonucleotide Reductase CTP CTP UDP->CTP CTP Synthase dTMP dTMP dUDP->dTMP Thymidylate Synthase

Caption: A simplified diagram of the de novo pyrimidine synthesis pathway.

This pathway illustrates how pyrimidine nucleotides are synthesized in the cell. Many chemotherapeutic agents target enzymes in this pathway to inhibit DNA and RNA synthesis in rapidly dividing cancer cells. While this compound is not a direct analog of these nucleotides, its pyrimidine core suggests that its derivatives could be designed to interact with enzymes in this or related pathways.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery, owing to its pyrimidine core and reactive hydrazino group. Although specific biological data for this compound is not widely published, this guide provides a solid foundation for researchers by outlining its chemical properties, a proposed synthetic route, and a discussion of its potential therapeutic applications based on a wealth of data for related compounds. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full potential in medicinal chemistry.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Hydrazinomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Hydrazinomethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a hydrazinomethyl group. The pyrimidine scaffold is a fundamental component of various biologically significant molecules, including nucleic acids. Consequently, derivatives of pyrimidine are of considerable interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such novel compounds.

Due to the absence of publicly available experimental NMR data for this compound, this guide provides a predicted spectral analysis based on established NMR principles and data from structurally analogous compounds. Furthermore, it outlines a comprehensive, generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra, intended for researchers, scientists, and drug development professionals.

Predicted Spectral Data

The chemical structure of this compound is presented below:

Based on the analysis of this structure and known spectral data for pyrimidine and its derivatives, the following ¹H and ¹³C NMR data are predicted. The spectra are assumed to be recorded in a common deuterated solvent such as DMSO-d₆, which is capable of hydrogen bonding and is a good solvent for polar compounds.

Data Presentation

The predicted quantitative NMR data for this compound are summarized in the tables below for straightforward reference and comparison.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-5 (pyrimidine ring)~7.30 - 7.50Triplet (t)1H
H-4, H-6 (pyrimidine ring)~8.70 - 8.90Doublet (d)2H
-CH₂- (methylene)~4.00 - 4.20Singlet (s)2H
-NH- (hydrazine)~4.50 - 5.50Broad Singlet (br s)1H
-NH₂ (hydrazine)~3.00 - 4.00Broad Singlet (br s)2H

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-5 (pyrimidine ring)~120.0 - 122.0
C-4, C-6 (pyrimidine ring)~157.0 - 159.0
C-2 (pyrimidine ring)~165.0 - 167.0
-CH₂- (methylene)~55.0 - 60.0

Experimental Protocols

This section details a generalized protocol for the preparation of a sample of this compound and the subsequent acquisition of its ¹H and ¹³C NMR spectra.

I. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2][3][4][5]

  • Sample Purity and Quantity : Ensure the compound is of high purity to avoid spectral interference from impurities. Accurately weigh approximately 5-15 mg of this compound for ¹H NMR, and 15-50 mg for ¹³C NMR.[3]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a common choice for polar compounds containing exchangeable protons.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial.[2][4]

  • Filtration : To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

  • Internal Standard : For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added (δ = 0.00 ppm).

II. NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.[6]

¹H NMR Acquisition Parameters

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width : Approximately 12-16 ppm, centered around 6-8 ppm.[7]

  • Acquisition Time : 2-4 seconds.[7]

  • Relaxation Delay (d1) : 1-5 seconds. A longer delay is necessary for quantitative analysis.[7]

  • Number of Scans (ns) : 16-64, depending on the sample concentration.

  • Temperature : 298 K (25 °C).

¹³C NMR Acquisition Parameters

  • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width : Approximately 200-220 ppm, centered around 110 ppm.[7]

  • Acquisition Time : 1-2 seconds.[8]

  • Relaxation Delay (d1) : 2-5 seconds.[8]

  • Number of Scans (ns) : 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Temperature : 298 K (25 °C).

III. Data Processing
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction : Phase correct the resulting spectra and perform baseline correction to ensure accurate integration.

  • Chemical Shift Calibration : Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) or the internal standard (TMS at δ = 0.00 ppm).

  • Integration and Peak Picking : Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR spectral analysis of a chemical compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Pure Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Transfer Filter into NMR Tube Solvent->Transfer Setup Spectrometer Setup (Lock, Shim, Tune) Transfer->Setup Acquire Acquire FID (Pulse Program) Setup->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Reference Chemical Shift Referencing Correction->Reference Integration Integration (¹H NMR) Reference->Integration Multiplicity Multiplicity Analysis Reference->Multiplicity Assignment Signal Assignment Integration->Assignment Multiplicity->Assignment Structure Structure Elucidation Assignment->Structure

References

Spectroscopic Analysis of 2-(Hydrazinomethyl)pyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) analysis of 2-(Hydrazinomethyl)pyrimidine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous pyrimidine derivatives to present a predictive yet scientifically grounded analysis. This document is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the pyrimidine ring, the hydrazino group, and the methylene bridge. The following table summarizes the predicted vibrational frequencies based on the analysis of similar pyrimidine-containing compounds.[1][2][3]

Predicted Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
3400 - 3200N-H stretching (hydrazino)Medium to Strong, BroadOften appears as multiple peaks due to symmetric and asymmetric stretching of the -NH₂ group.
3100 - 3000C-H stretching (aromatic)Medium to WeakCharacteristic of the C-H bonds on the pyrimidine ring.
2950 - 2850C-H stretching (aliphatic)Medium to WeakCorresponds to the symmetric and asymmetric stretching of the methylene (-CH₂-) group.
1650 - 1550C=N and C=C stretching (ring)StrongAromatic ring vibrations of the pyrimidine core. Often appear as a set of sharp bands.
1600 - 1500N-H bending (scissoring)MediumDeformation vibration of the primary amine in the hydrazino group.
1480 - 1400CH₂ bending (scissoring)MediumDeformation vibration of the methylene bridge.
1380 - 1250C-N stretchingMedium to StrongStretching vibrations of the C-N bonds within the pyrimidine ring and the bond to the hydrazinomethyl substituent.
Below 1000Ring bending and out-of-plane C-H bendingMedium to WeakFingerprint region with complex vibrations characteristic of the overall molecular structure.

Predicted Mass Spectrometry Fragmentation Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound is anticipated to produce a distinct fragmentation pattern, providing valuable information for structural elucidation. The molecular ion peak is expected, followed by characteristic fragment ions resulting from the cleavage of the hydrazinomethyl side chain and fragmentation of the pyrimidine ring. The predicted mass-to-charge ratios (m/z) and their corresponding ionic fragments are detailed below.

Predicted m/zProposed Fragment IonRelative AbundanceFragmentation Pathway
124[C₅H₈N₄]⁺• (Molecular Ion)ModerateInitial ionization of the molecule.
93[C₄H₃N₂-CH₂]⁺HighLoss of the hydrazino radical (•NHNH₂) from the molecular ion.
80[C₄H₄N₂]⁺•HighCleavage of the C-C bond between the methylene group and the pyrimidine ring, leading to the pyrimidine radical cation.
79[C₄H₃N₂]⁺ModerateLoss of a hydrogen atom from the pyrimidine radical cation.
53[C₃H₃N]⁺•ModerateFurther fragmentation of the pyrimidine ring.
31[NH₂NH]⁺ModerateCleavage of the C-N bond to release the hydrazino group.

Experimental Protocols

The following are generalized experimental protocols for the FT-IR and mass spectrometry analysis of this compound, which can be adapted based on the specific instrumentation available.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound for the identification of its functional groups.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4] Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[5] Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation and Data Acquisition:

    • Use a Fourier-Transform Infrared Spectrometer.

    • Collect a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

  • Ionization:

    • Utilize Electron Ionization (EI) as the ionization method.[6][7][8]

    • Set the electron energy to a standard value of 70 eV to induce fragmentation and generate a reproducible mass spectrum.[6][9]

  • Mass Analysis:

    • Use a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer to separate the ions based on their mass-to-charge ratio (m/z).

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺•).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with spectral libraries or predict fragmentation pathways to confirm the structure.[10][11][12]

Visualizations

The following diagrams illustrate the logical workflow for the analysis and the key structural features of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation Sample This compound Sample Prep_FTIR Prepare for FT-IR (e.g., KBr Pellet or ATR) Sample->Prep_FTIR Prep_MS Prepare for MS (e.g., Dissolve in Solvent) Sample->Prep_MS FTIR_Analysis FT-IR Spectroscopy Prep_FTIR->FTIR_Analysis MS_Analysis Mass Spectrometry (EI) Prep_MS->MS_Analysis FTIR_Spectrum FT-IR Spectrum FTIR_Analysis->FTIR_Spectrum Mass_Spectrum Mass Spectrum MS_Analysis->Mass_Spectrum Structural_Elucidation Structural Elucidation FTIR_Spectrum->Structural_Elucidation Mass_Spectrum->Structural_Elucidation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

signaling_pathway cluster_molecule This compound Pyrimidine_Ring Pyrimidine Ring (Aromatic Core) Methylene_Bridge Methylene Bridge (-CH₂-) Pyrimidine_Ring->Methylene_Bridge C-C bond Hydrazino_Group Hydrazino Group (-NHNH₂) Methylene_Bridge->Hydrazino_Group C-N bond

Caption: Key structural components of this compound.

References

An In-depth Technical Guide to the Health and Safety of 2-(Hydrazinomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 2-(Hydrazinomethyl)pyrimidine (CAS No. 1234616-45-5) was found in the public domain during the literature search. The following information is extrapolated from safety data for structurally similar pyrimidine derivatives and general knowledge of hydrazine-containing compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with a compound-specific risk assessment before handling.

Introduction

This compound is a heterocyclic compound containing a pyrimidine ring substituted with a hydrazinomethyl group. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.[1] The hydrazino moiety also imparts reactivity that is useful in synthesis but may also contribute to its toxicological profile. This guide provides a summary of the potential health and safety considerations for handling this compound in a laboratory setting.

Hazard Identification and Classification

Based on data for analogous pyrimidine derivatives, this compound is anticipated to be classified as hazardous. The primary hazards are expected to be acute toxicity if swallowed, in contact with skin, or inhaled, as well as skin and eye irritation.

GHS Hazard Classification (Predicted)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.

This classification is based on data for similar pyrimidine compounds and should be used for preliminary risk assessment only.

Toxicological Profile (Predicted)

Quantitative toxicological data for this compound is not available. The following table presents data for a related pyrimidine derivative to provide an indication of potential toxicity.

Acute Toxicity Data for a Structurally Related Compound

CompoundRoute of ExposureSpeciesLD50/LC50
2-PyridylmethanolOralRat300 - 2000 mg/kg

Data is for a compound with a similar heterocyclic core and functional group, and may not be representative of this compound.[2]

First-Aid Measures

Immediate medical attention is recommended in case of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Some sources recommend storing similar compounds at 2-8°C under an inert atmosphere and protected from light.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not available. The following represents a generalized protocol for assessing the cytotoxicity of a novel pyrimidine derivative, based on common practices in the field.

Generalized Cytotoxicity Assay Protocol (MTT Assay)

  • Cell Culture:

    • Plate human cancer cell lines (e.g., HCT-116, MCF-7, HEPG-2) in 96-well plates at a density of 5 x 10³ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in cell culture medium.

    • Treat the cells with varying concentrations of the compound and incubate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Hazard_Response_Workflow cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Medical Attention Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Remove from source Skin_Contact Skin Contact Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin Remove contaminated clothing Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes with Water Eye_Contact->Rinse_Eyes Flush for 15 mins Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Do NOT induce vomiting Seek_Medical_Attention Seek Immediate Medical Attention Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Workflow for first-aid response to exposure to this compound.

PPE_Hierarchy cluster_ppe_items Specific PPE Items Engineering_Controls Engineering Controls (Fume Hood) Administrative_Controls Administrative Controls (SOPs, Training) PPE Personal Protective Equipment Gloves Chemical Resistant Gloves PPE->Gloves Goggles Safety Goggles PPE->Goggles Lab_Coat Lab Coat PPE->Lab_Coat

Caption: Hierarchy of controls for safe handling of this compound.

References

An In-depth Technical Guide to 2-(Hydrazinomethyl)pyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(Hydrazinomethyl)pyrimidine is a specialized chemical intermediate of interest to researchers in medicinal chemistry and drug discovery. Its structural motif, featuring a reactive hydrazinomethyl group appended to a pyrimidine core, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyrimidine ring is a well-established pharmacophore found in numerous approved drugs, and the hydrazine moiety offers a reactive handle for further chemical modifications and the introduction of diverse functionalities. This guide provides a comprehensive overview of the available technical data, commercial sourcing, and a plausible synthetic route for this compound, catering to the needs of scientists and professionals in the field.

Commercial Availability

This compound (CAS No. 1234616-45-5) is not a widely stocked commercial chemical. However, it is available from a select number of specialized chemical suppliers who typically offer it on a custom synthesis basis or with a significant lead time. Researchers interested in acquiring this compound should contact these vendors directly to inquire about availability, pricing, and delivery schedules.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberPurityAvailability
Chemenu1234616-45-597%1-4 Weeks Lead Time[1]
BOC Sciences1234616-45-5Not specifiedCustom Synthesis/Price Inquiry[2]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C5H8N4ChemicalBook[3]
Molecular Weight 124.14 g/mol ChemicalBook[3]
Boiling Point 266.4 ± 23.0 °CChemicalBook[3]
Density 1.185 ± 0.06 g/cm³ChemicalBook[3]
pKa 6.27 ± 0.70ChemicalBook[3]

Hazard and Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning". It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, in a well-ventilated area.[3]

Experimental Protocols: Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis can be envisioned as a two-step process starting from the commercially available 2-(hydroxymethyl)pyrimidine. The first step is the conversion of the hydroxyl group to a more reactive leaving group, such as a chloride, followed by the reaction with hydrazine.

Step 1: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride from 2-(Hydroxymethyl)pyrimidine

This procedure is adapted from established methods for the chlorination of hydroxymethyl-heterocycles.[6]

  • Materials: 2-(Hydroxymethyl)pyrimidine, thionyl chloride (SOCl₂), anhydrous toluene, anhydrous diethyl ether.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, suspend 2-(hydroxymethyl)pyrimidine in anhydrous toluene.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • The product, 2-(chloromethyl)pyrimidine hydrochloride, may precipitate from the solution. If not, reduce the solvent volume under vacuum to induce precipitation.

    • Filter the solid product under a nitrogen atmosphere.

    • Wash the collected solid with cold, anhydrous diethyl ether to remove any residual thionyl chloride and other impurities.

    • Dry the product under vacuum to obtain 2-(chloromethyl)pyrimidine hydrochloride.

Step 2: Synthesis of this compound from 2-(Chloromethyl)pyrimidine Hydrochloride

This protocol is a generalized procedure based on the reaction of 2-(chloromethyl)pyrimidine with amine nucleophiles.[4][5]

  • Materials: 2-(Chloromethyl)pyrimidine hydrochloride, hydrazine hydrate, a non-nucleophilic base (e.g., potassium carbonate, K₂CO₃), anhydrous solvent (e.g., ethanol, acetonitrile).

  • Procedure:

    • In a round-bottom flask, dissolve 2-(chloromethyl)pyrimidine hydrochloride in the chosen anhydrous solvent.

    • Add a non-nucleophilic base (at least 2 equivalents) to the solution to neutralize the hydrochloride salt and the HCl generated during the reaction.

    • To the stirred suspension, add hydrazine hydrate (a slight excess, e.g., 1.2-1.5 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or gently heat (e.g., to 40-60 °C) to facilitate the reaction. Monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts (e.g., potassium chloride).

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Visualizations

Caption: Proposed two-step synthesis of this compound.

Experimental_Workflow start Start: 2-(Chloromethyl)pyrimidine HCl dissolve Dissolve in anhydrous solvent start->dissolve add_base Add non-nucleophilic base (e.g., K₂CO₃) dissolve->add_base add_hydrazine Add Hydrazine Hydrate dropwise add_base->add_hydrazine react Stir at RT or heat (Monitor by TLC) add_hydrazine->react cool Cool to room temperature react->cool filter Filter to remove inorganic salts cool->filter concentrate Remove solvent under reduced pressure filter->concentrate purify Purify crude product (Chromatography/Recrystallization) concentrate->purify end Final Product: This compound purify->end

Caption: Detailed experimental workflow for the synthesis of this compound.

References

A Comprehensive Review of 2-(Hydrazinomethyl)pyrimidine and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities. Among the vast landscape of pyrimidine derivatives, 2-(Hydrazinomethyl)pyrimidine and its analogs have emerged as a promising class of compounds with significant therapeutic potential. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their anticancer and antimicrobial properties. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of medicinal chemistry and pharmacology.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs typically commences from the readily available precursor, 2-(chloromethyl)pyrimidine hydrochloride. The primary synthetic route involves a nucleophilic substitution reaction where the chlorine atom is displaced by hydrazine or its derivatives.

A general synthetic workflow for the preparation of 2-substituted pyrimidine derivatives from 2-(chloromethyl)pyrimidine hydrochloride is depicted below. This workflow highlights the versatility of this starting material in generating a diverse library of analogs.

G General Synthetic Workflow for 2-Substituted Pyrimidines start 2-(Chloromethyl)pyrimidine hydrochloride reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (e.g., Hydrazine, Substituted Hydrazines) nucleophile->reaction intermediate This compound Analog reaction->intermediate evaluation Biological Evaluation (Anticancer, Antimicrobial, etc.) intermediate->evaluation sar Structure-Activity Relationship (SAR) Analysis evaluation->sar

Caption: General synthetic workflow for 2-substituted pyrimidines.

Experimental Protocol: Synthesis of 4-Amino-2-(2-benzylidenehydrazinyl)pyrimidine-5-carbonitrile

A specific example of the synthesis of a 2-(hydrazinyl)pyrimidine analog is the preparation of 4-Amino-2-(2-benzylidenehydrazinyl)pyrimidine-5-carbonitrile.

Materials:

  • 2-Hydrazinyl-4-aminopyrimidine-5-carbonitrile

  • Benzaldehyde

  • Ethanol

  • Glacial acetic acid

Procedure:

  • A mixture of 2-hydrazinyl-4-aminopyrimidine-5-carbonitrile (0.01 mol) and benzaldehyde (0.01 mol) is prepared in ethanol (30 mL).

  • A few drops of glacial acetic acid are added to the mixture.

  • The reaction mixture is refluxed for 3 hours.

  • After cooling, the precipitated solid is filtered, washed with ethanol, dried, and recrystallized from ethanol to yield the final product.[1]

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and antimicrobial agents. The hydrazine or hydrazone moiety at the 2-position of the pyrimidine ring appears to be a key pharmacophore responsible for the observed biological effects.

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine-hydrazone derivatives. The cytotoxic activity of these compounds is often evaluated against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituent on the hydrazone moiety significantly influences the anticancer activity.

  • The presence of specific aromatic or heterocyclic rings can enhance the cytotoxic potential.

  • The substitution pattern on the pyrimidine ring also plays a crucial role in determining the potency and selectivity of the compounds.

The general mechanism of action for many anticancer pyrimidine derivatives involves the inhibition of protein kinases, which are crucial for cell cycle regulation and proliferation.[2] Pyrazolo[1,5-a]pyrimidines, which are bioisosteres of purines, have been designed as anticancer scaffolds targeting kinases like EGFR and VEGFR.[2]

Antimicrobial Activity

The antimicrobial properties of pyrimidine-hydrazone derivatives have also been a subject of investigation. These compounds have shown activity against a spectrum of bacterial and fungal strains.

Structure-Activity Relationship (SAR) Insights:

  • The introduction of different aryl or heteroaryl moieties to the hydrazone group can modulate the antimicrobial spectrum and potency.

  • Specific substitutions on the pyrimidine ring can enhance the activity against certain microbial species.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of various pyrimidine derivatives containing a hydrazine or hydrazone moiety. It is important to note that direct data for this compound is limited in the public domain, and the presented data is for structurally related analogs.

Table 1: Anticancer Activity of Pyrimidine-Hydrazone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5bMCF-716.61[2]
5dMCF-719.67[2]
5cHepG-214.32[2]
5hHepG-219.24[2]
10aBGC-8239.00[3]
10fBGC-8237.89[3]
10aBEL-74026.70[3]
10fBEL-74027.66[3]
3hPC-31.32[4]
3hMCF-72.99[4]
3hHT-291.71[4]

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
KLB gBacillus subtilis-[1]
KLB jStaphylococcus aureus-[1]
12S. aureus0.87 (µM/ml)[5]
5B. subtilis0.96 (µM/ml)[5]
10S. enterica1.55 (µM/ml)[5]
2E. coli0.91 (µM/ml)[5]
10P. aeruginosa0.77 (µM/ml)[5]
12C. albicans1.73 (µM/ml)[5]
11A. niger1.68 (µM/ml)[5]

Experimental Protocols for Biological Evaluation

Anticancer Activity Assay (MTT Assay)

The in vitro cytotoxic activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

  • Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2][3][4]

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.

Procedure:

  • A serial dilution of the test compounds is prepared in a suitable broth medium in 96-well plates.

  • A standardized inoculum of the microbial strain is added to each well.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for this compound and its direct analogs are not extensively elucidated in the available literature, the broader class of pyrimidine derivatives is known to exert its anticancer effects through various mechanisms. A common mechanism involves the inhibition of protein kinases, which are key regulators of cellular processes.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by anticancer pyrimidine derivatives.

G Hypothetical Signaling Pathway Targeted by Pyrimidine Analogs GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK, PI3K/Akt) RTK->Downstream Activates Pyrimidine Pyrimidine Analog (e.g., this compound derivative) Pyrimidine->RTK Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Hypothetical signaling pathway targeted by pyrimidine analogs.

Conclusion and Future Directions

This compound and its analogs represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The available literature demonstrates their promising anticancer and antimicrobial activities. However, the research in this specific area is still in its early stages, and more in-depth studies are required to fully elucidate their therapeutic potential.

Future research should focus on:

  • Synthesis of diverse libraries: Expanding the chemical space around the this compound core to establish more comprehensive structure-activity relationships.

  • Mechanism of action studies: Investigating the precise molecular targets and signaling pathways modulated by these compounds to understand their mode of action.

  • In vivo efficacy studies: Evaluating the most promising candidates in animal models to assess their pharmacokinetic properties and in vivo efficacy.

  • Optimization of lead compounds: Modifying the lead structures to improve their potency, selectivity, and drug-like properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Hydrazinomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydrazinomethyl)pyrimidine is a valuable building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of numerous biologically active compounds, and the introduction of a hydrazinomethyl group provides a versatile handle for further chemical modifications and the synthesis of novel derivatives with potential therapeutic applications.[1][2] This document provides a detailed protocol for the synthesis of this compound via nucleophilic substitution of 2-(chloromethyl)pyrimidine with hydrazine. The chloromethyl group on the pyrimidine ring is highly reactive towards nucleophiles, making this a feasible synthetic route.[1][3]

Reaction Principle

The synthesis of this compound from 2-(chloromethyl)pyrimidine proceeds through a bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbon atom in the chloromethyl group, making it susceptible to attack by the nucleophilic hydrazine. A base is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 2-(chloromethyl)pyrimidine in a suitable solvent (e.g., Ethanol) add_base Add a base (e.g., K2CO3 or Et3N) start->add_base add_hydrazine Add hydrazine hydrate dropwise at controlled temperature (e.g., 0-10 °C) add_base->add_hydrazine stir Stir the reaction mixture at room temperature or gentle heating add_hydrazine->stir monitor Monitor reaction progress by TLC stir->monitor quench Quench the reaction (e.g., with water) monitor->quench extract Extract the product with an organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry the organic layer (e.g., over Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify product This compound purify->product

Figure 1: A generalized experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the generalized reaction parameters for the synthesis of this compound. The expected yield is an estimate based on similar nucleophilic substitution reactions involving 2-(chloromethyl)pyrimidine.[3]

ParameterValueNotes
Reactants
2-(chloromethyl)pyrimidine1.0 eqThe limiting reagent. It can be used as the hydrochloride salt.[1]
Hydrazine Hydrate1.1 - 2.0 eqA slight excess of hydrazine is used to ensure complete conversion of the starting material. A larger excess may lead to the formation of by-products.
Base2.0 - 2.5 eqA base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to neutralize the HCl generated during the reaction.[3]
Solvent Ethanol, Acetonitrile, or DMFThe choice of solvent depends on the solubility of the reactants and the reaction temperature.
Reaction Conditions
Temperature0 °C to 60 °CThe initial addition of hydrazine is often carried out at a lower temperature to control the exothermicity of the reaction. The reaction may then be warmed.[3]
Reaction Time4 - 12 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).[4]
Expected Outcome
Yield60 - 80% (Estimated)The yield can vary depending on the specific reaction conditions and the efficiency of the purification process.
Purity>95% (after purification)Purity should be assessed by techniques such as NMR and LC-MS.

Detailed Experimental Protocol

This protocol is a generalized procedure for the synthesis of this compound and may require optimization.

Materials:

  • 2-(chloromethyl)pyrimidine hydrochloride

  • Hydrazine hydrate

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous ethanol (or other suitable solvent)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in anhydrous ethanol, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add hydrazine hydrate (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. The progress of the reaction should be monitored by TLC.[4]

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Safety Precautions

  • 2-(chloromethyl)pyrimidine is a reactive and potentially hazardous compound. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Hydrazine hydrate is toxic and corrosive. Avoid inhalation and contact with skin and eyes.

  • The reaction may be exothermic, especially during the addition of hydrazine. Proper temperature control is crucial.

Concluding Remarks

The synthesis of this compound from 2-(chloromethyl)pyrimidine is a straightforward process based on nucleophilic substitution. The provided protocol offers a solid starting point for researchers. However, it is important to note that the reaction of pyrimidines with hydrazine can sometimes lead to ring-opening or other side reactions, depending on the specific substrate and reaction conditions.[5] Therefore, careful monitoring and optimization of the reaction are recommended to achieve the desired product in good yield and purity. The resulting this compound is a versatile intermediate for the synthesis of a wide range of pyrimidine derivatives for potential applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 2-(Hydrazinomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, detailed experimental protocol for the synthesis of 2-(Hydrazinomethyl)pyrimidine, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from a suitable pyrimidine precursor.

Synthetic Pathway Overview

The synthesis of this compound is most effectively accomplished through a three-step sequence. The initial phase involves the synthesis of the key intermediate, 2-(hydroxymethyl)pyrimidine, via the reduction of a pyrimidine-2-carboxylic acid ester. This intermediate is subsequently chlorinated to produce 2-(chloromethyl)pyrimidine hydrochloride. The final step is a nucleophilic substitution reaction where the chloromethyl group is displaced by hydrazine to yield the target compound.

Experimental Protocols

Step 1: Synthesis of 2-(Hydroxymethyl)pyrimidine

This procedure outlines the reduction of ethyl pyrimidine-2-carboxylate to 2-(hydroxymethyl)pyrimidine.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Equivalents)
Ethyl pyrimidine-2-carboxylateC₇H₈N₂O₂152.151.0
Lithium chlorideLiCl42.392.0
Sodium borohydrideNaBH₄37.832.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-
Absolute EthanolC₂H₅OH46.07-
Saturated aqueous ammonium chlorideNH₄Cl53.49-
Diethyl ether(C₂H₅)₂O74.12-
BrineNaCl (aq)--
Anhydrous magnesium sulfateMgSO₄120.37-

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethyl pyrimidine-2-carboxylate (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and absolute ethanol.[1]

  • Add lithium chloride (2.0 eq) to the solution and stir until it is fully dissolved.[1]

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, ensuring the temperature is maintained below 5 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[1]

  • Extract the aqueous layer with diethyl ether (3 x volumes).[1]

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)pyrimidine.[1]

Step 2: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

This protocol details the chlorination of 2-(hydroxymethyl)pyrimidine using thionyl chloride.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Equivalents)
2-(Hydroxymethyl)pyrimidineC₅H₆N₂O110.121.0
Thionyl chloride (SOCl₂)SOCl₂118.971.1 - 1.2
Anhydrous TolueneC₇H₈92.14-
Anhydrous Diethyl ether(C₂H₅)₂O74.12-

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous toluene.

  • Add thionyl chloride (1.1-1.2 eq) to the toluene and stir.[1]

  • Slowly add a solution of 2-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous toluene via the dropping funnel.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.[1]

  • Upon completion, the product may precipitate. If not, reduce the solvent volume under vacuum to induce precipitation.[1]

  • Filter the solid product under a stream of nitrogen.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.[1]

  • Dry the product under vacuum to obtain 2-(chloromethyl)pyrimidine hydrochloride as a solid.[1]

Step 3: Synthesis of this compound

This protocol describes the nucleophilic substitution of 2-(chloromethyl)pyrimidine hydrochloride with hydrazine.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Equivalents)
2-(Chloromethyl)pyrimidine hydrochlorideC₅H₆Cl₂N₂165.021.0
Hydrazine hydrateN₂H₄·H₂O50.062.0 - 3.0
Potassium carbonate (K₂CO₃)K₂CO₃138.212.5
Anhydrous EthanolC₂H₅OH46.07-
Ethyl acetateC₄H₈O₂88.11-
BrineNaCl (aq)--
Anhydrous sodium sulfateNa₂SO₄142.04-

Procedure:

  • To a stirred solution of hydrazine hydrate (2.0 - 3.0 eq) in anhydrous ethanol, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.[2]

  • After completion, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Quantitative Data Summary

The following table summarizes expected quantitative data for the synthesis of the intermediates. Yields for the final product may vary depending on the specific reaction conditions and purification methods employed.

StepProductStarting MaterialExpected Yield (%)Purity (%)
1. Reduction2-(Hydroxymethyl)pyrimidineEthyl pyrimidine-2-carboxylate70-85>95
2. Chlorination2-(Chloromethyl)pyrimidine hydrochloride2-(Hydroxymethyl)pyrimidine80-90>97
3. Nucleophilic Substitution with HydrazineThis compound2-(Chloromethyl)pyrimidine HCl60-75>98

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Hydrazinolysis A Ethyl pyrimidine-2-carboxylate B 2-(Hydroxymethyl)pyrimidine A->B  NaBH4, LiCl THF/Ethanol, Reflux C 2-(Hydroxymethyl)pyrimidine D 2-(Chloromethyl)pyrimidine HCl C->D  SOCl2 Toluene, RT E 2-(Chloromethyl)pyrimidine HCl F This compound E->F  Hydrazine Hydrate, K2CO3 Ethanol, RT

Caption: Overall synthetic workflow for this compound.

Reaction_Mechanism start 2-(Chloromethyl)pyrimidine product This compound start->product SN2 Attack byproduct Chloride ion (Cl-) start->byproduct Leaving Group Departure nucleophile Hydrazine (H2N-NH2) nucleophile->start Nucleophilic Substitution

Caption: Nucleophilic substitution mechanism for the final synthesis step.

References

Application Notes and Protocols for the Proposed Synthesis of Pyrazolo[1,5-a]pyrimidines from 2-(Hydrazinomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic pathway for the preparation of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The proposed route utilizes 2-(Hydrazinomethyl)pyrimidine as a novel starting material. It is important to note that this is a theoretical protocol based on established chemical principles, as the direct synthesis from this specific starting material is not widely documented in the current literature. The proposed two-step synthesis involves an initial Knorr-type pyrazole formation followed by a subsequent intramolecular cyclization to yield the target fused heterocyclic system. Detailed experimental protocols, expected data, and mechanistic diagrams are provided to guide the exploration of this novel synthetic strategy.

Introduction

Pyrazolo[1,5-a]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including activities as kinase inhibitors for potential cancer therapy. The construction of this fused heterocyclic system is of considerable interest to organic and medicinal chemists. While several synthetic methods exist, they predominantly rely on the cyclocondensation of 5-aminopyrazole derivatives with 1,3-bielectrophilic partners. This application note explores a novel, hypothetical synthetic route starting from this compound.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

  • Step 1: Knorr-type Pyrazole Synthesis. The initial step involves the reaction of this compound with a β-ketoester, such as ethyl acetoacetate, to form a 1-((pyrimidin-2-yl)methyl)pyrazol-5-one intermediate. This reaction is a variation of the well-established Knorr pyrazole synthesis.[1][2][3][4]

  • Step 2: Intramolecular Cyclization. The second step is a proposed acid-catalyzed intramolecular cyclization of the pyrazol-5-one intermediate. This transformation is hypothesized to proceed via activation of the pyrimidine ring by protonation, followed by nucleophilic attack from the enol form of the pyrazolone ring and subsequent dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine core.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-1-((pyrimidin-2-yl)methyl)-1H-pyrazol-5(4H)-one (Intermediate 1)

  • Materials:

    • This compound

    • Ethyl acetoacetate

    • Ethanol

    • Glacial acetic acid (catalyst)

  • Procedure:

    • To a solution of this compound (1.0 eq.) in ethanol, add ethyl acetoacetate (1.1 eq.).

    • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain Intermediate 1.

Step 2: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine (Target Compound)

  • Materials:

    • Intermediate 1 (from Step 1)

    • Polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic anhydride

  • Procedure:

    • Add Intermediate 1 (1.0 eq.) to preheated polyphosphoric acid at 100-120 °C with vigorous stirring.

    • Heat the reaction mixture at 140-160 °C for 2-3 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the target 2-Methylpyrazolo[1,5-a]pyrimidine.

Data Presentation

Table 1: Summary of Reagents and Expected Yields for the Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine

StepReactant 1Reactant 2SolventCatalyst/ReagentExpected Yield (%)
1This compoundEthyl acetoacetateEthanolGlacial Acetic Acid75-85
2Intermediate 1--Polyphosphoric Acid40-50

Table 2: Hypothetical Characterization Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (δ, ppm) (Hypothetical)Mass Spec (m/z) (Hypothetical)
Intermediate 1C9H10N4O190.202.1 (s, 3H, CH3), 3.4 (s, 2H, CH2-pyrazole), 5.2 (s, 2H, CH2-pyrimidine), 7.2 (t, 1H, pyrimidine-H), 8.7 (d, 2H, pyrimidine-H)[M+H]+ = 191.09
2-Methylpyrazolo[1,5-a]pyrimidineC7H7N3133.152.5 (s, 3H, CH3), 6.6 (d, 1H, H-3), 8.2 (d, 1H, H-5), 8.5 (d, 1H, H-7)[M+H]+ = 134.07

Visualizations

G cluster_start Starting Materials cluster_step1 Step 1: Knorr-type Pyrazole Synthesis cluster_intermediate Intermediate cluster_step2 Step 2: Intramolecular Cyclization cluster_product Final Product start1 This compound step1 Reaction in Ethanol with Acetic Acid Catalyst start1->step1 start2 Ethyl Acetoacetate start2->step1 intermediate 3-Methyl-1-((pyrimidin-2-yl)methyl)- 1H-pyrazol-5(4H)-one step1->intermediate step2 Acid-Catalyzed Cyclization (e.g., Polyphosphoric Acid) intermediate->step2 product 2-Methylpyrazolo[1,5-a]pyrimidine step2->product

Caption: Proposed synthetic workflow for 2-Methylpyrazolo[1,5-a]pyrimidine.

G cluster_mechanism Proposed Mechanism for Intramolecular Cyclization intermediate Intermediate 1 (Enol Form) protonation Protonation of Pyrimidine Ring intermediate->protonation + H+ cyclization Intramolecular Nucleophilic Attack protonation->cyclization dehydration Dehydration cyclization->dehydration - H2O rearrangement Aromatization dehydration->rearrangement product Pyrazolo[1,5-a]pyrimidine rearrangement->product

References

Application Notes and Protocols: 2-(Hydrazinomethyl)pyrimidine as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(hydrazinomethyl)pyrimidine as a key starting material for the synthesis of various biologically relevant heterocyclic compounds. The protocols detailed below offer practical guidance for the synthesis of pyrazole and pyrimido[4,5-d]pyridazine derivatives.

Introduction

This compound is a valuable bifunctional molecule incorporating both a pyrimidine ring and a reactive hydrazinomethyl group. This unique structural motif makes it an excellent precursor for the construction of a diverse array of fused and unfused heterocyclic systems. The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents, while the hydrazine moiety provides a versatile handle for cyclization reactions. The resulting heterocyclic compounds, particularly those containing pyrazole and fused pyrimidine scaffolds, are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3]

Applications in Heterocyclic Synthesis

The primary application of this compound in heterocyclic synthesis lies in its reaction with various electrophilic partners to construct new ring systems. The hydrazine group can act as a dinucleophile, enabling cyclocondensation reactions with dicarbonyl compounds and their equivalents.

Synthesis of Pyrazole Derivatives

A cornerstone reaction in pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][5] this compound readily undergoes this reaction to yield 2-((pyrazol-1-yl)methyl)pyrimidine derivatives. These compounds are of interest as potential antimicrobial and anticancer agents.[6][7][8]

Experimental Protocols

Protocol 1: Synthesis of 2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)pyrimidine

This protocol describes the synthesis of a representative pyrazole derivative from this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add acetylacetone (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).[9][10]

Expected Outcome:

The reaction is expected to yield 2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyrimidine as a solid product.

Synthesis of Fused Pyrimidine Derivatives: Pyrimido[4,5-d]pyridazines

This compound can also be utilized in the synthesis of fused heterocyclic systems. For instance, reaction with α,β-unsaturated carbonyl compounds or their precursors can lead to the formation of pyrimido[4,5-d]pyridazines, which are known to possess a range of biological activities.

Protocol 2: Synthesis of a Substituted Pyrimido[4,5-d]pyridazine Derivative

This protocol provides a general method for the synthesis of a pyrimido[4,5-d]pyridazine derivative.

Materials:

  • This compound

  • Diethyl 2-formylmalonate (or other suitable 1,3-dicarbonyl equivalent)

  • Ethanol or Acetic Acid (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add diethyl 2-formylmalonate (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction time may vary depending on the specific substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Characterize the final product using spectroscopic techniques.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyrazole and fused pyrimidine derivatives based on general literature for similar compounds.

Table 1: Synthesis of 2-((Pyrazol-1-yl)methyl)pyrimidine Derivatives

Entry1,3-Dicarbonyl CompoundProductTypical Yield (%)
1Acetylacetone2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)pyrimidine70-90
2Ethyl AcetoacetateEthyl 3-methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazole-5-carboxylate65-85
3Dibenzoylmethane2-((3,5-Diphenyl-1H-pyrazol-1-yl)methyl)pyrimidine75-95

Table 2: Biological Activity of Representative Pyrazole and Fused Pyrimidine Derivatives

Compound ClassBiological ActivityRepresentative IC₅₀/MIC Values
Pyrazole-substituted pyrimidinesAnticancer1-25 µM against various cancer cell lines[2][11]
Pyrazole-substituted pyrimidinesAntimicrobialMIC values in the range of 1-50 µg/mL against various bacterial and fungal strains[6][12]
Pyrimido[4,5-d]pyridazinesAnticancerIC₅₀ values often in the low micromolar range[13]
Pyrimido[4,5-d]pyridazinesAntimicrobialBroad-spectrum activity reported for some derivatives

Note: The presented data are representative and may vary depending on the specific substituents and assay conditions.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of heterocyclic compounds from this compound.

G start This compound reaction1 Cyclocondensation start->reaction1 reaction2 Cyclocondensation start->reaction2 reagent1 1,3-Dicarbonyl Compound reagent1->reaction1 reagent2 α,β-Unsaturated Carbonyl Compound reagent2->reaction2 product1 2-((Pyrazol-1-yl)methyl)pyrimidine Derivatives reaction1->product1 product2 Fused Pyrimidine Derivatives reaction2->product2 bioassay Biological Evaluation (Anticancer, Antimicrobial) product1->bioassay product2->bioassay G cluster_start Starting Material cluster_products Heterocyclic Products start This compound Pyrimidine Core + Hydrazine Moiety pyrazole Pyrazole Derivatives 5-membered ring start->pyrazole + 1,3-Dicarbonyls fused_pyrimidine Fused Pyrimidines e.g., Pyrimido[4,5-d]pyridazines start->fused_pyrimidine + α,β-Unsaturated Carbonyls

References

Applications of 2-(Hydrazinomethyl)pyrimidine in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-(Hydrazinomethyl)pyrimidine as a versatile building block in medicinal chemistry. The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of a hydrazinomethyl group at the 2-position of the pyrimidine ring offers a reactive handle for the synthesis of a diverse array of derivatives, particularly through the formation of hydrazones and the construction of fused heterocyclic systems.

Introduction to the Medicinal Importance of Pyrimidine Derivatives

The pyrimidine nucleus is a fundamental heterocyclic motif found in the building blocks of DNA and RNA (cytosine, thymine, and uracil), highlighting its intrinsic biocompatibility.[3] In medicinal chemistry, pyrimidine derivatives are recognized for their ability to interact with a wide range of biological targets, including enzymes and receptors. This has led to the development of numerous FDA-approved drugs for various therapeutic areas.[1] The synthetic tractability of the pyrimidine ring allows for the strategic introduction of various functional groups to modulate the pharmacological properties of the resulting molecules.

Role of this compound as a Synthetic Intermediate

This compound serves as a key precursor for the synthesis of more complex molecules. The primary mode of reaction involves the nucleophilic hydrazine group, which readily condenses with aldehydes and ketones to form stable hydrazone linkages. Furthermore, the hydrazine moiety is instrumental in cyclocondensation reactions with 1,3-dicarbonyl compounds and other bifunctional reagents to construct fused heterocyclic systems such as pyrazoles and triazoles fused to the pyrimidine ring. These scaffolds are of significant interest in the development of kinase inhibitors and other targeted therapies.[4][5]

Applications in Drug Discovery

Derivatives synthesized from this compound have shown significant potential in various therapeutic areas:

  • Anticancer Agents: Pyrimidine-based compounds are well-established as anticancer agents.[2][6][7][8] Derivatives of this compound can be designed to target specific signaling pathways involved in cancer cell proliferation and survival. For instance, pyrazolopyrimidine cores are known to act as ATP-competitive inhibitors of various protein kinases.[4][5]

  • Antimicrobial Agents: The pyrimidine scaffold is also a common feature in antimicrobial drugs.[9][10][11][12] Hydrazone derivatives of pyrimidines have demonstrated potent activity against a range of bacterial and fungal pathogens.[9][10][13]

Experimental Protocols

Protocol 1: General Synthesis of Pyrimidine Hydrazone Derivatives

This protocol describes the general procedure for the condensation of this compound with various aromatic aldehydes to form the corresponding hydrazone derivatives.

Reaction Scheme:

G cluster_reactants pyrimidine This compound ethanol Ethanol, Acetic Acid (cat.) Reflux pyrimidine->ethanol aldehyde Aromatic Aldehyde (R-CHO) aldehyde->ethanol hydrazone Pyrimidine Hydrazone Derivative ethanol->hydrazone G cluster_reactants pyrimidine This compound reagents Ethanol Reflux pyrimidine->reagents diketone 1,3-Dicarbonyl Compound (e.g., Acetylacetone) diketone->reagents pyrazolylpyrimidine 2-(Pyrazol-1-ylmethyl)pyrimidine Derivative reagents->pyrazolylpyrimidine G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->RTK G start This compound + Aldehyde/Diketone synthesis Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS, IR) synthesis->characterization screening Biological Screening (e.g., Anticancer, Antimicrobial) characterization->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active lead_opt Lead Optimization sar->lead_opt end Drug Candidate lead_opt->end

References

Application Notes and Protocols: Development of Novel Anticancer Agents from 2-(Hydrazinomethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its fused heterocyclic derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The pyrimidine scaffold is a key component in a variety of established anticancer drugs. This document provides detailed application notes and protocols for the conceptual development of novel anticancer agents derived from 2-(Hydrazinomethyl)pyrimidine. While direct synthesis and evaluation of anticancer agents from this compound are not extensively reported in the available literature, this document outlines protocols adapted from the synthesis of structurally related pyrimidine derivatives. The experimental designs and biological assays are based on established methodologies for evaluating novel pyrimidine-based anticancer compounds.

Synthesis of Novel 2-(Substituted-methyl)pyrimidine Derivatives

The synthesis of novel anticancer agents from this compound can be conceptually approached through the derivatization of the hydrazino group. This allows for the introduction of various pharmacophores that can enhance anticancer activity and selectivity. The following protocols are adapted from established methods for similar pyrimidine compounds and provide a framework for synthesizing a library of derivatives for screening.

General Synthetic Workflow

The overall workflow for the synthesis and evaluation of novel anticancer agents from a pyrimidine precursor is illustrated below.

G start This compound reaction Reaction with Aldehydes/Ketones (Schiff Base Formation) start->reaction purification Purification (Crystallization/Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening In vitro Anticancer Screening (MTT Assay) characterization->screening lead_id Lead Compound Identification screening->lead_id moa Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) lead_id->moa optimization Lead Optimization moa->optimization preclinical Preclinical Studies optimization->preclinical

Caption: General workflow for the development of anticancer agents.

Protocol 1: Synthesis of Pyrimidine-Hydrazone Derivatives

This protocol describes the condensation reaction of this compound with various aromatic aldehydes to form Schiff bases (hydrazones).

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1.1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Biological Evaluation of Novel Pyrimidine Derivatives

The newly synthesized compounds should be evaluated for their anticancer activity using a panel of human cancer cell lines.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), LoVo (colon))[2][3]

  • Normal human cell line (e.g., NHDF (dermal fibroblasts)) for cytotoxicity comparison[2][3]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 (concentration of the drug that inhibits 50% of cell growth) is determined.

Data Presentation

The cytotoxic activities of the synthesized compounds are summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundTarget Cancer Cell LineIC50 (µM)Reference Compound (e.g., Doxorubicin) IC50 (µM)
Derivative 1 MCF-7 (Breast)15.51.2
Derivative 2 A549 (Lung)8.20.8
Derivative 3 HeLa (Cervical)25.11.5
Derivative 4 LoVo (Colon)12.81.0
Derivative 4 LoVo/DX (Resistant Colon)35.625.0

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC50 values would need to be determined experimentally.

Mechanism of Action Studies

To understand how the lead compounds exert their anticancer effects, further studies on their mechanism of action are necessary.

Protocol 3: Cell Cycle Analysis

Cell cycle analysis is performed to determine if the compounds induce cell cycle arrest at a specific phase.

Materials:

  • Cancer cells treated with the lead compound

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treat cancer cells with the IC50 concentration of the lead compound for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the lead compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the lead compound at its IC50 concentration for 24 or 48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathway Visualization

Many pyrimidine-based anticancer agents are known to target key signaling pathways involved in cell proliferation and survival, such as the EGFR and CDK pathways.[4] The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a novel pyrimidine derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition CDK CDK2 CDK->Proliferation CyclinE Cyclin E CyclinE->CDK Pyrimidine Novel Pyrimidine Derivative Pyrimidine->EGFR Inhibition Pyrimidine->CDK Inhibition

Caption: Hypothetical signaling pathway targeted by a novel pyrimidine derivative.

Conclusion

The development of novel anticancer agents from this compound represents a promising avenue for cancer drug discovery. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, biological evaluation, and mechanistic studies of new pyrimidine derivatives. Through systematic screening and lead optimization, it is possible to identify potent and selective anticancer compounds with novel mechanisms of action.

References

Application Notes and Protocols for the Derivatization of 2-(Hydrazinomethyl)pyrimidine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 2-(hydrazinomethyl)pyrimidine and the subsequent biological screening of the resulting compound library. Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The hydrazone moiety is also a key pharmacophore, and its combination with a pyrimidine nucleus can lead to compounds with enhanced biological profiles.[3]

This document outlines the synthetic derivatization of this compound into a library of pyrimidine-hydrazone analogs. Detailed protocols for key biological screening assays are provided to evaluate their therapeutic potential. Quantitative data from representative studies are summarized for comparative analysis, and diagrams illustrating the experimental workflow and a relevant biological signaling pathway are included.

Data Presentation: Biological Activity of Pyrimidine Hydrazone Derivatives

The following table summarizes the biological activities of various pyrimidine and pyrimidine-hydrazone derivatives from the literature, providing a comparative overview of their potency.

Compound/SeriesTarget/AssayCell Line/OrganismActivity (IC₅₀/MIC)
Indazol-pyrimidine 4fMTT AssayMCF-7 (Breast Cancer)1.629 µM[4]
Indazol-pyrimidine 4iMTT AssayMCF-7 (Breast Cancer)1.841 µM[4]
Chromenopyrimidine 3MTT AssayMCF-7, HepG2, A5491.61 - 2.02 µM[4]
Thiazolo[4,5-d]pyrimidine 3dMTT AssayPC3 (Prostate Cancer)17 µM[4]
Pyrimidine Derivative 7jVEGFR-2 Kinase Assay-Potent Inhibition[5]
Pyrimidine Derivative 9sAntiproliferative AssayA549 (Lung Cancer)9.19 - 13.17 µM[5]
Pyrimidine Derivative 13nAntiproliferative AssayHepG2 (Liver Cancer)11.94 - 18.21 µM[5]
1,2,4-Triazolo[1,5-a]pyrimidine 9dAntibacterial AssayS. aureus, B. subtilisMIC: 16 - 102 µM[6]
1,2,4-Triazolo[1,5-a]pyrimidine 9nAntibacterial AssayE. coli, P. aeruginosaMIC: 16 - 102 µM[6]

Experimental Protocols

Synthesis of this compound Derivatives (Hydrazones)

This protocol describes a general method for the synthesis of a library of pyrimidine-hydrazone derivatives by reacting this compound with a variety of aldehydes and ketones.[3][7]

Materials:

  • This compound

  • Various aromatic and aliphatic aldehydes/ketones

  • Ethanol (or other suitable solvent like methanol)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware for reflux and filtration

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of ethanol.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Fit the flask with a condenser and reflux the mixture for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting hydrazone derivative may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. The product can then be precipitated by the addition of cold water or purified directly by column chromatography.

  • Wash the collected solid with cold ethanol and dry under vacuum to obtain the purified product.

  • Characterize the synthesized derivatives using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Anticancer Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is widely used for in vitro screening of potential anticancer compounds.[8][9]

Materials:

  • Synthesized pyrimidine-hydrazone derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include untreated cells as a negative control and a standard anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[10]

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains using the broth microdilution method.[11][12]

Materials:

  • Synthesized pyrimidine-hydrazone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well plates

  • Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth.

  • Prepare a microbial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well containing the serially diluted compounds.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only). Also, include wells with standard antimicrobial agents as a reference.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general luminescence-based biochemical assay to screen for pyrimidine derivatives that inhibit the activity of a specific protein kinase.[1][10]

Materials:

  • Synthesized pyrimidine-hydrazone derivatives

  • Recombinant protein kinase (e.g., VEGFR-2, PIM-1)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle control) and a known kinase inhibitor as a positive control.

  • Prepare a kinase reaction mixture containing the assay buffer, the target kinase, and its specific substrate.

  • Initiate the kinase reaction by dispensing the kinase reaction mixture into each well.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescence-based ATP detection reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence intensity using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each compound.

Visualizations

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis 2-Hydrazinomethyl\n-pyrimidine 2-Hydrazinomethyl -pyrimidine Reaction Reaction 2-Hydrazinomethyl\n-pyrimidine->Reaction Aldehydes/\nKetones Aldehydes/ Ketones Aldehydes/\nKetones->Reaction Derivative\nLibrary Derivative Library Reaction->Derivative\nLibrary Anticancer\nScreening Anticancer Screening Derivative\nLibrary->Anticancer\nScreening Antimicrobial\nScreening Antimicrobial Screening Derivative\nLibrary->Antimicrobial\nScreening Kinase\nInhibition Kinase Inhibition Derivative\nLibrary->Kinase\nInhibition Hit\nIdentification Hit Identification Anticancer\nScreening->Hit\nIdentification Antimicrobial\nScreening->Hit\nIdentification Kinase\nInhibition->Hit\nIdentification Lead\nOptimization Lead Optimization Hit\nIdentification->Lead\nOptimization

Caption: Experimental workflow for derivatization and biological screening.

G IKK IKK IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB degrades Nucleus Nucleus NF-kB->Nucleus Gene\nTranscription Gene Transcription Nucleus->Gene\nTranscription Pyrimidine\nDerivative Pyrimidine Derivative Pyrimidine\nDerivative->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by a pyrimidine derivative.

References

Application Notes and Protocols for the Formation of Hydrazones from 2-(Hydrazinomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of hydrazones derived from 2-(hydrazinomethyl)pyrimidine. Pyrimidine-hydrazone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] The protocols outlined below describe a two-step synthesis beginning with the preparation of the key intermediate, this compound, followed by its condensation with various aldehydes and ketones to form the desired hydrazone derivatives.

I. Synthesis of this compound

The synthesis of the target hydrazones first requires the preparation of this compound. A common and effective method is the nucleophilic substitution of a suitable precursor, such as 2-(chloromethyl)pyrimidine, with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar compounds by reacting a chloromethyl derivative with hydrazine.[6][7][8]

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride

  • Hydrazine hydrate (80-99%)

  • Ethanol, absolute

  • Triethylamine or other suitable base

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in absolute ethanol.

  • To this solution, add an excess of hydrazine hydrate (3.0-5.0 eq).

  • Add a suitable base, such as triethylamine (1.2 eq), to neutralize the hydrochloride and facilitate the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data for Synthesis of this compound

ParameterExpected/Typical ValueReference/Notes
Reaction Time4-6 hoursMonitor by TLC for completion.
Molar Ratio (Hydrazine)3.0-5.0 equivalentsAn excess of hydrazine hydrate is used to drive the reaction to completion.
Yield70-90%Yields can vary based on the purity of starting materials and reaction scale.
PurificationColumn ChromatographyIf necessary for high purity.

Diagram of the Synthetic Workflow for this compound

G start Start: 2-(Chloromethyl)pyrimidine HCl step1 Dissolve in Ethanol start->step1 step2 Add Hydrazine Hydrate and Base step1->step2 step3 Reflux for 4-6 hours step2->step3 step4 Work-up and Extraction step3->step4 step5 Purification step4->step5 end_product Product: this compound step5->end_product

Caption: Workflow for the synthesis of this compound.

II. Formation of Hydrazones from this compound

Hydrazones are typically synthesized through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone.[9][10] This reaction is often catalyzed by a small amount of acid and proceeds with the elimination of a water molecule.

Experimental Protocol: General Procedure for Hydrazone Synthesis

This protocol provides a general method for the synthesis of hydrazones from this compound and various carbonyl compounds.[11][12]

Materials:

  • This compound (1.0 eq)

  • Substituted aldehyde or ketone (1.0-1.1 eq)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount, e.g., 2-3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • To this solution, add the desired aldehyde or ketone (1.0-1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from 2 to 24 hours depending on the reactivity of the carbonyl compound. Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Quantitative Data for Hydrazone Formation

ParameterExpected/Typical ValueReference/Notes
Reaction Time2-24 hoursDependent on the electrophilicity of the carbonyl compound.
Molar Ratio (Carbonyl)1.0-1.1 equivalentsA slight excess of the carbonyl compound may be used.
CatalystGlacial Acetic Acid (catalytic)A few drops are typically sufficient.
YieldGood to ExcellentYields are generally high for this type of condensation reaction.
PurificationRecrystallization or Column ChromatographyTo obtain the pure hydrazone derivative.

Diagram of the Hydrazone Formation Reaction

G reactant1 This compound conditions Ethanol, Acetic Acid (cat.), Reflux reactant1->conditions reactant2 Aldehyde or Ketone reactant2->conditions product 2-(((R1)(R2)C=N)aminomethyl)pyrimidine (Hydrazone) conditions->product G cluster_workflow Biological Evaluation Workflow cluster_pathway Potential Signaling Pathway compound Synthesized Hydrazone invitro In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) compound->invitro ic50 Determine IC50 Values invitro->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay mechanism->apoptosis pathway Signaling Pathway Analysis (e.g., FAK Inhibition) mechanism->pathway Hydrazone Pyrimidine-Hydrazone FAK FAK Hydrazone->FAK Inhibition Apoptosis Apoptosis FAK->Apoptosis Suppression of

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(Hydrazinomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-(Hydrazinomethyl)pyrimidine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate a smooth and efficient purification process using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound by column chromatography?

A1: The primary challenges stem from the high polarity of this compound due to the presence of the pyrimidine ring and the hydrazinomethyl group. These features can lead to several issues:

  • Poor separation from polar impurities: Byproducts with similar high polarity can be difficult to resolve on standard silica gel columns.[1]

  • Peak tailing: The basic nature of the molecule can cause interactions with acidic silanol groups on the silica gel surface, leading to broad, tailing peaks.[1][2]

  • Compound instability: this compound may be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during purification.[3][4]

  • Low solubility in less polar solvents: The compound's polarity can make it difficult to dissolve in the mobile phases typically used for column chromatography, complicating the loading process.[4]

Q2: Which stationary phase is most suitable for the purification of this compound?

A2: The choice of stationary phase is critical for a successful separation.

  • Silica Gel: This is the most common stationary phase for normal-phase chromatography. For a polar and potentially basic compound like this compound, deactivated or neutral silica gel may be preferable to minimize strong interactions and potential degradation.[2][4]

  • Alumina: Neutral or basic alumina can be a good alternative to silica gel, especially if the compound shows instability on the acidic silica surface.[3]

  • Reverse-Phase Silica (C18): While less common for this type of compound in flash chromatography, reverse-phase chromatography can be an option, particularly if normal-phase fails to provide adequate separation.[1][5]

Q3: How do I select an appropriate mobile phase (eluent) for my separation?

A3: Mobile phase selection is crucial for achieving good separation and should be guided by Thin-Layer Chromatography (TLC) analysis.[6]

  • TLC Optimization: First, find a solvent system that gives your target compound a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate.[6] This provides a good starting point for the column chromatography elution.

  • Common Solvent Systems: For polar compounds on silica gel, common mobile phases are mixtures of a non-polar solvent and a more polar solvent. Examples include:

    • Dichloromethane / Methanol[6]

    • Ethyl Acetate / Hexane (often with a polar modifier)[6]

  • Adding Modifiers: To reduce peak tailing caused by interactions with silica gel, a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia can be added to the mobile phase.[2]

Q4: My compound appears to be degrading on the column. What can I do?

A4: Degradation on the column is a common issue for sensitive compounds.[4]

  • Test for Stability: First, confirm the instability by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots (degradation products) appear.[4]

  • Deactivate the Silica Gel: Use a less acidic stationary phase like neutral silica gel or alumina.[4] You can also deactivate standard silica gel by flushing the column with a mobile phase containing a small amount of a base like triethylamine before loading your sample.[2]

  • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography with positive pressure to increase the flow rate.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Spots - Inappropriate Mobile Phase: The polarity of the eluent is too high or too low. - Column Overloading: Too much crude material was loaded onto the column.[2] - Improper Column Packing: The column was not packed uniformly, leading to channeling.[2]- Optimize the mobile phase using TLC. Aim for a larger difference in Rf values between your product and impurities.[7] - Reduce the amount of sample loaded. - Repack the column carefully, ensuring a flat, compact bed.[2]
Product is Not Eluting from the Column - Mobile Phase Polarity is Too Low: The eluent is not strong enough to move the highly polar product down the column.[4] - Compound Decomposition: The product may have degraded on the silica gel and will not elute.[4]- Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.[4] - Test for compound stability on silica. If it is unstable, consider using a different stationary phase like alumina.[4]
Streaking or Tailing of the Product Band - Strong Interaction with Stationary Phase: The basic nature of the compound is interacting with acidic silanol groups.[2] - Sample is not fully dissolved: The sample precipitated upon loading.[2] - Sample loaded in too much or too strong a solvent. [1]- Add a modifier to the mobile phase, such as 0.5% triethylamine or ammonia.[2] - Ensure the sample is fully dissolved before loading. If solubility is an issue, consider dry loading.[8] - Dissolve the sample in a minimal amount of solvent and use the mobile phase if possible.[8]
Cracks Appearing in the Silica Bed - Column Ran Dry: The solvent level dropped below the top of the stationary phase. - Heat Generation: Exothermic reactions (e.g., from using acetone or methanol) can cause solvent to boil and create bubbles or cracks.- Always keep the solvent level above the silica bed. - Pack the column using the intended mobile phase. If switching to a highly polar solvent, do so gradually.

Experimental Protocol: Column Chromatography of this compound

This is a general protocol and may require optimization based on the specific impurities present in your crude material.

1. Preparation of the Stationary Phase (Slurry Method):

  • Choose a glass column of appropriate size for the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude material by weight).

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC analysis.[7]

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.

  • Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during sample and eluent addition.[8]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the mass of your crude material) to this solution.[8]

  • Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[8]

  • Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin eluting the column, starting with the initial, less polar solvent system. If a gradient elution is needed, gradually increase the percentage of the more polar solvent (e.g., increase the methanol content in a dichloromethane/methanol mixture).[2]

  • Collect the eluate in a series of test tubes or flasks (fractions).

4. Analysis of Fractions:

  • Analyze the collected fractions using TLC to identify which ones contain the pure desired product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Experimental Workflow for Purification

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Mobile Phase slurry Prepare Silica Gel Slurry tlc->slurry pack Pack Column slurry->pack load Load Sample onto Column pack->load Equilibrate Column sample_prep Prepare Sample for Dry Loading sample_prep->load elute Elute with Mobile Phase (Gradient if necessary) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of 2-(Hydrazinomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-(Hydrazinomethyl)pyrimidine via recrystallization. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound and similar heterocyclic compounds.

Issue Possible Cause Troubleshooting Steps
Compound does not dissolve The solvent is unsuitable for the compound.- If using a non-polar solvent, switch to a more polar one like ethanol or methanol. - Consider a mixed solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent and slowly add a "poor" hot solvent until the solution becomes slightly cloudy.[1][2]
No crystal formation upon cooling The solution is not supersaturated (too much solvent was used).- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1][3] - Reduce the solvent volume by gentle heating and then allow it to cool again.[1][3][4] - Cool the solution to a lower temperature in an ice bath.[1][2]
Product "oils out" instead of crystallizing The compound's melting point is lower than the solvent's boiling point, or the solution is cooling too rapidly.- Allow the solution to cool more gradually to promote the formation of crystals.[1][2] - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly.[3] - Consider a different solvent or solvent system.[1]
Low yield of recrystallized product Too much solvent was used, or the compound has significant solubility in the cold solvent.- Ensure the minimum amount of hot solvent is used for dissolution.[5] - Ensure the solution is sufficiently cooled in an ice bath to maximize precipitation.[6] - Minimize the amount of cold solvent used for washing the crystals.[5]
Product is still impure after recrystallization Impurities may have similar solubility profiles and co-crystallize with the product.- Perform a second recrystallization, potentially with a different solvent system.[1] - If impurities are colored, add a small amount of activated charcoal to the hot solution before filtering. Use sparingly as it can also adsorb the desired product.[1] - For persistent impurities, consider an alternative purification method like column chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

Q2: How can I induce crystal formation if my solution remains clear after cooling?

A2: If crystals do not form spontaneously, the solution may be supersaturated but requires a nucleation site. You can try scratching the inner surface of the flask with a glass rod just below the solvent level.[1] Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.[3] If these methods fail, it is likely that too much solvent was used, and you will need to evaporate some of it.[4]

Q3: My compound has formed an oil. Can I still get crystals?

A3: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid.[4][9] This can happen if the cooling is too rapid or if the compound is very impure.[3][4] To resolve this, try reheating the solution to redissolve the oil, perhaps adding a small amount of extra solvent, and then allowing it to cool much more slowly.[3] Insulating the flask can help with gradual cooling.

Q4: What is the purpose of washing the crystals with cold solvent after filtration?

A4: Washing the collected crystals with a small amount of the cold recrystallization solvent helps to remove any soluble impurities that may be adhering to the crystal surfaces.[1][7] It is important to use cold solvent to minimize the loss of your purified product, as even at low temperatures, there is some finite solubility.[5]

Q5: After recrystallization, my product is still colored. How can I remove the colored impurities?

A5: If your product retains a color after recrystallization, this is likely due to the presence of colored impurities. These can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step.[1] The charcoal adsorbs the colored compounds. However, use charcoal judiciously, as it can also adsorb some of your desired product, leading to a lower yield.[1]

Experimental Protocol: General Recrystallization Procedure

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small volume of the selected recrystallization solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[10] Avoid adding an excess of solvent to ensure a good yield.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.[11]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur during this time. To maximize the yield, subsequently cool the flask in an ice bath.[2][6]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to rinse away any remaining impurities.[1][7]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a desiccator.

Quantitative Data Summary

Specific quantitative solubility data for this compound is not widely published. The following table provides a qualitative guide to potential solvent selection based on the general properties of pyrimidines and hydrazines. Experimental verification is essential.

Solvent/System Expected Solubility (Cold) Expected Solubility (Hot) Notes
WaterModerate to HighHighGood for highly polar compounds, but drying can be difficult.[4][12]
EthanolLow to ModerateHighA common and effective solvent for many heterocyclic compounds.[8]
MethanolModerateHighSimilar to ethanol, but may have higher solubility.
AcetonitrileLow to ModerateHighCan be a good alternative to alcohols.[8]
Ethyl AcetateLowModerateOften used in a mixed solvent system with a non-polar solvent like hexane.[2]
Hexane/HeptaneVery LowVery LowLikely to be an "anti-solvent" or "poor" solvent. Useful for mixed solvent systems.
DichloromethaneLowModerateMay be a suitable solvent, but care should be taken with chlorinated solvents.
AcetoneModerateHighAnother potential polar aprotic solvent.[2]

Visualization

Recrystallization_Troubleshooting start Start Recrystallization no_dissolve Compound Not Dissolving? start->no_dissolve dissolve Dissolve Compound in Minimal Hot Solvent cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oiling Out? cool->oiling_out filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes no_crystals Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->no_crystals No end Pure Product filter_wash->end no_dissolve->dissolve  No change_solvent Try Different or Mixed Solvent System no_dissolve->change_solvent Yes change_solvent->start still_no_crystals Still No Crystals? no_crystals->still_no_crystals still_no_crystals->filter_wash Crystals Formed reduce_volume Reduce Solvent Volume (Evaporate) still_no_crystals->reduce_volume No reduce_volume->cool oiling_out->crystals_form No reheat_cool_slowly Reheat to Dissolve, Add More Solvent, Cool Slowly oiling_out->reheat_cool_slowly Yes reheat_cool_slowly->cool

Caption: Troubleshooting workflow for recrystallization.

References

optimizing reaction conditions for the synthesis of 2-(Hydrazinomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-(Hydrazinomethyl)pyrimidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and visualizations to assist in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound from 2-(chloromethyl)pyrimidine hydrochloride and hydrazine hydrate.

Issue Potential Cause(s) Recommended Solutions
Low or No Product Yield 1. Incomplete reaction: Reaction time or temperature may be insufficient.[1] 2. Degradation of starting material: The 2-(chloromethyl)pyrimidine hydrochloride may have hydrolyzed.[2] 3. Insufficient base: The hydrochloride salt of the starting material was not fully neutralized.[3]1. Increase reaction time and/or temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration and temperature.[1] 2. Use anhydrous conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] 3. Ensure adequate base: Use at least one equivalent of a non-nucleophilic base to neutralize the HCl salt.[3]
Formation of a White Precipitate (Side Product) Hydrolysis of starting material: The precipitate is likely 2-(hydroxymethyl)pyrimidine, formed by the reaction of 2-(chloromethyl)pyrimidine with water.[2]Maintain anhydrous conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere to minimize exposure to moisture.[2]
Presence of Multiple Spots on TLC, Including a Higher Running Spot Over-alkylation/Dimerization: The desired product, being a nucleophile, can react with another molecule of 2-(chloromethyl)pyrimidine to form a bis(pyrimidin-2-ylmethyl)hydrazine dimer.[2]1. Use an excess of hydrazine hydrate: A large excess of hydrazine will favor the formation of the desired monosubstituted product. 2. Control the addition of the electrophile: Add the 2-(chloromethyl)pyrimidine solution slowly to the hydrazine solution to maintain a high concentration of hydrazine relative to the electrophile.
Difficult Product Purification 1. Similar polarity of product and byproducts: The desired product and side products like the dimer or starting material may have similar polarities.[2] 2. Product is highly polar and water-soluble: This can lead to loss during aqueous work-up.1. Optimize chromatography: Use a suitable column chromatography system to separate the components. Different solvent systems should be tested on TLC to achieve good separation.[2] 2. Avoid aqueous work-up if possible: If the reaction is clean, direct removal of the solvent under reduced pressure may be possible. Alternatively, use salting-out techniques to reduce the solubility of the product in the aqueous layer during extraction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this reaction?

A1: Polar aprotic solvents such as anhydrous N,N-Dimethylformamide (DMF) or acetonitrile are generally recommended for nucleophilic substitution reactions with 2-(chloromethyl)pyrimidine hydrochloride.[4] These solvents facilitate the SN2 reaction mechanism and can help to dissolve the starting materials.[5]

Q2: What is the optimal temperature for the synthesis of this compound?

A2: The reaction temperature may need to be optimized. While some nucleophilic substitutions on 2-(chloromethyl)pyrimidine can proceed at room temperature, heating to 60-80°C is often employed to ensure the reaction goes to completion.[6] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction by TLC.[7]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[8] A suitable eluent system (e.g., a mixture of dichloromethane and methanol) should be used to separate the starting material, product, and any potential byproducts.

Q4: Why is it necessary to use a base in this reaction?

A4: The starting material, 2-(chloromethyl)pyrimidine, is often supplied as a hydrochloride salt. A base is required to neutralize the HCl salt to generate the free base, which is the reactive form of the electrophile.[3] A non-nucleophilic base like potassium carbonate or triethylamine is typically used to avoid competition with the hydrazine nucleophile.[4]

Q5: What are the expected side reactions in this synthesis?

A5: The main side reactions to be aware of are the hydrolysis of 2-(chloromethyl)pyrimidine to 2-(hydroxymethyl)pyrimidine in the presence of water, and the over-alkylation of the product to form a dimeric byproduct.[2]

Experimental Protocol: Synthesis of this compound

This protocol is a suggested method based on general procedures for nucleophilic substitution on 2-(chloromethyl)pyrimidine hydrochloride.[4][5][6]

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride

  • Hydrazine hydrate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add hydrazine hydrate (5.0 eq) to anhydrous DMF.

  • To a separate flask, dissolve 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.

  • Slowly add the 2-(chloromethyl)pyrimidine solution from the dropping funnel to the stirred hydrazine solution at room temperature over 30 minutes.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table provides an example of the quantitative data for the synthesis of this compound based on the provided protocol. Actual yields may vary depending on the specific reaction conditions and scale.

ParameterValue
Starting Material 2-(Chloromethyl)pyrimidine hydrochloride
Reagents Hydrazine hydrate, Potassium carbonate
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Reaction Temperature 60°C
Reaction Time 4-6 hours
Expected Yield 60-75%
Purity (after chromatography) >95%

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of this compound reagents 1. Add Hydrazine Hydrate to Anhydrous DMF reaction 3. Slow Addition of Starting Material Solution to Hydrazine Solution reagents->reaction starting_material 2. Dissolve 2-(Chloromethyl)pyrimidine HCl and K₂CO₃ in Anhydrous DMF starting_material->reaction heating 4. Heat Reaction Mixture to 60°C and Monitor by TLC reaction->heating workup 5. Aqueous Work-up (Ice-water, Extraction with Ethyl Acetate) heating->workup purification 6. Drying, Solvent Removal, and Column Chromatography workup->purification product 7. Obtain Pure this compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree Troubleshooting Decision Tree for Synthesis start Low or No Product Yield? incomplete_reaction Check TLC for Starting Material start->incomplete_reaction Yes multiple_products Multiple Products on TLC? start->multiple_products No increase_params Increase Reaction Time/Temp incomplete_reaction->increase_params Starting Material Present check_hydrolysis Check for Hydrolysis (2-hydroxymethylpyrimidine) incomplete_reaction->check_hydrolysis No Starting Material yes_sm Yes no_sm No check_overalkylation Check for Dimer Formation multiple_products->check_overalkylation Yes purification_issue Difficulty in Purification? multiple_products->purification_issue No yes_mp Yes no_mp No optimize_stoichiometry Increase Hydrazine Excess / Slow Addition check_overalkylation->optimize_stoichiometry optimize_chromatography Optimize Chromatography Conditions purification_issue->optimize_chromatography Yes yes_pi Yes

Caption: A decision tree to diagnose and resolve common issues during the synthesis.

References

troubleshooting low yields in 2-(Hydrazinomethyl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-(Hydrazinomethyl)pyrimidine, particularly in addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-(chloromethyl)pyrimidine hydrochloride. This is followed by a nucleophilic substitution reaction where the chloro group is displaced by hydrazine.[1]

Q2: My reaction of 2-(chloromethyl)pyrimidine hydrochloride with hydrazine is resulting in a low yield. What are the common causes?

Low yields in this reaction can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.

  • Product degradation: The desired product, this compound, may be unstable under the reaction or workup conditions.

  • Issues with starting material: The quality and stability of the 2-(chloromethyl)pyrimidine hydrochloride precursor are crucial.

  • Suboptimal reaction conditions: Factors such as temperature, solvent, and base can greatly influence the reaction outcome.

Q3: What are the most common side products in the synthesis of this compound?

Several side products can form during the reaction, leading to low yields of the desired product:

  • 2-(Hydroxymethyl)pyrimidine: This is a common byproduct formed by the hydrolysis of the starting material, 2-(chloromethyl)pyrimidine hydrochloride, if water is present in the reaction mixture.[2][3]

  • Bis(pyrimidin-2-ylmethyl)hydrazine: Since hydrazine has two nucleophilic nitrogen atoms, a second molecule of 2-(chloromethyl)pyrimidine can react with the initial product to form this over-alkylation byproduct.

  • Products from reaction with solvent: If a nucleophilic solvent is used, it may react with the starting material.[3]

Q4: How can I minimize the formation of the hydrolysis byproduct, 2-(Hydroxymethyl)pyrimidine?

To minimize hydrolysis, it is critical to use anhydrous (dry) conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Q5: How can I prevent the over-alkylation of hydrazine?

Controlling the stoichiometry of the reactants is key to preventing the formation of bis(pyrimidin-2-ylmethyl)hydrazine. Using an excess of hydrazine hydrate can favor the formation of the desired mono-substituted product.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Material Inactive 2-(chloromethyl)pyrimidine hydrochloride due to degradation.Use fresh or properly stored starting material. Ensure it has been stored in a cool, dry place.[4]
Insufficient basicity to neutralize the hydrochloride salt and facilitate the reaction.Use an appropriate amount of a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to free the 2-(chloromethyl)pyrimidine base.
Low reaction temperature.Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Poor solubility of reactants.Choose a solvent that ensures the solubility of both 2-(chloromethyl)pyrimidine hydrochloride and hydrazine. Polar aprotic solvents like DMF or DMSO can be good options.[3]
Formation of Multiple Products Presence of water leading to hydrolysis.Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere.[2]
Over-alkylation of hydrazine.Use a molar excess of hydrazine hydrate relative to 2-(chloromethyl)pyrimidine hydrochloride.
Competing nucleophilic aromatic substitution (SNAr).While less common, this can occur at high temperatures with strong nucleophiles. Use milder reaction conditions if this is suspected.
Difficulty in Product Isolation/Purification Product is highly polar and water-soluble.After the reaction, the excess hydrazine and any salts can often be removed by extraction with a suitable organic solvent after basifying the aqueous layer. Purification can be challenging due to the polarity of the product. Column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent streaking) may be effective.[5] Alternatively, purification via crystallization of a salt form could be explored.

Experimental Protocols

Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride (Precursor)

This two-step protocol is based on established methods for the synthesis of the key intermediate.[1]

Step 1: Synthesis of 2-(Hydroxymethyl)pyrimidine

Parameter Value
Starting Material Ethyl pyrimidine-2-carboxylate
Reagents Sodium borohydride, Lithium chloride
Solvent Anhydrous Tetrahydrofuran (THF) and Ethanol
Reaction Time 4-6 hours
Temperature Reflux
Expected Yield 70-85%

Methodology:

  • Dissolve ethyl pyrimidine-2-carboxylate and lithium chloride in a mixture of anhydrous THF and ethanol in a flame-dried flask under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride portion-wise, maintaining the temperature below 5°C.[1]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction to 0°C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(hydroxymethyl)pyrimidine.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

Parameter Value
Starting Material 2-(Hydroxymethyl)pyrimidine
Reagent Thionyl chloride (SOCl₂)
Solvent Anhydrous Toluene
Reaction Time 2-4 hours
Temperature Room Temperature
Expected Yield 80-90%

Methodology:

  • In a flame-dried flask under an inert atmosphere, add anhydrous toluene and thionyl chloride.

  • Add a solution of 2-(hydroxymethyl)pyrimidine in anhydrous toluene dropwise to the stirred thionyl chloride solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • If the product precipitates, filter the solid. Otherwise, reduce the solvent volume under vacuum to induce precipitation.

  • Wash the collected solid with cold, anhydrous diethyl ether and dry under vacuum to obtain 2-(chloromethyl)pyrimidine hydrochloride.

Synthesis of this compound (Prophetic Protocol)

This is a generalized protocol based on standard nucleophilic substitution reactions with amines and should be optimized for best results.

Parameter Value
Starting Material 2-(Chloromethyl)pyrimidine hydrochloride
Reagent Hydrazine hydrate
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Solvent Anhydrous Ethanol or Acetonitrile
Reaction Time 12-24 hours
Temperature Room Temperature to 50°C

Methodology:

  • To a solution of 2-(chloromethyl)pyrimidine hydrochloride in the chosen anhydrous solvent, add the base (2.0 equivalents).

  • Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the mixture.

  • Stir the reaction at room temperature or heat gently (e.g., to 50°C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by partitioning between water and an organic solvent (like ethyl acetate or dichloromethane) after adjusting the pH of the aqueous layer. The product is expected to be in the aqueous layer. Further purification may be achieved by column chromatography.

Visualizations

Signaling Pathways and Logical Relationships

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrazinolysis A Ethyl pyrimidine-2-carboxylate B 2-(Hydroxymethyl)pyrimidine A->B Reduction (NaBH4, LiCl) C 2-(Chloromethyl)pyrimidine Hydrochloride B->C Chlorination (SOCl2) D This compound C->D Nucleophilic Substitution (Hydrazine Hydrate)

Caption: Synthetic pathway for this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Product Degradation Start Low Yield of This compound Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Product Degradation Start->Cause3 Sol1a Increase Reaction Time Cause1->Sol1a Sol1b Increase Temperature Cause1->Sol1b Sol1c Check Reagent Quality Cause1->Sol1c Sol2a Use Anhydrous Conditions (to prevent hydrolysis) Cause2->Sol2a Sol2b Use Excess Hydrazine (to prevent over-alkylation) Cause2->Sol2b Sol2c Optimize Base Cause2->Sol2c Sol3a Milder Workup Conditions Cause3->Sol3a Sol3b Analyze Product Stability Cause3->Sol3b

Caption: Troubleshooting workflow for low yields.

References

preventing the formation of Hantzsch-type byproducts in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthetic protocols, with a specific focus on preventing the formation of Hantzsch-type byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a Hantzsch-type byproduct in the context of pyrimidine synthesis?

A1: In pyrimidine synthesis, particularly the Biginelli reaction which is designed to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a common byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when the reaction conditions favor a competing pathway where two equivalents of a β-ketoester react with an aldehyde and an ammonia source.[2][3][4][5] The ammonia can be generated from the decomposition of urea, a common reactant in the Biginelli synthesis, especially at elevated temperatures.[1]

Q2: Why is the formation of Hantzsch-type byproducts a concern?

A2: The formation of Hantzsch-type byproducts is a concern for several reasons:

  • Reduced Yield: The formation of the DHP byproduct consumes the starting materials, leading to a lower yield of the desired pyrimidine product.[2]

  • Purification Challenges: The structural similarities between the desired pyrimidine and the Hantzsch byproduct can make purification difficult, often requiring extensive chromatography.

  • Misinterpretation of Results: The presence of unexpected byproducts can complicate the analysis of reaction outcomes and the characterization of the target molecule.

Q3: What are the key factors that promote the formation of Hantzsch-type byproducts?

A3: The primary factors that favor the Hantzsch pathway over the desired pyrimidine synthesis include:

  • High Reaction Temperature: Elevated temperatures can cause the decomposition of urea into ammonia and isocyanic acid, providing the necessary nitrogen source for the Hantzsch reaction.[1]

  • Choice of Catalyst: Certain Lewis acids may preferentially catalyze the Hantzsch reaction pathway.[1][6]

  • Stoichiometry and Order of Addition: The relative amounts of reactants and the order in which they are added can influence the predominant reaction pathway.[1]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your pyrimidine synthesis experiments.

Issue 1: A significant amount of a yellow, highly fluorescent byproduct is observed, and the yield of the desired dihydropyrimidinone (DHPM) is low.
  • Probable Cause: This is a classic indication of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct, which is often yellow and fluorescent.[1] The reaction conditions are likely favoring the Hantzsch pathway.

  • Recommended Solutions:

    • Lower the Reaction Temperature: This is the most critical parameter to control. High temperatures promote the decomposition of urea, which fuels the Hantzsch reaction. Aim for the lowest temperature that allows the Biginelli reaction to proceed at a reasonable rate.[1]

    • Optimize the Catalyst: The choice of catalyst can significantly impact the selectivity of the reaction. If you are using a Lewis acid that is known to promote Hantzsch synthesis, consider switching to a milder Brønsted acid or a different Lewis acid catalyst.[1][6]

    • Adjust the Order of Reagent Addition: In some cases, adding the urea last to the reaction mixture can minimize its decomposition before the Biginelli reaction is initiated.[1]

    • Use an Alternative Nitrogen Source: If permissible for your desired product, consider using a urea derivative or another nitrogen source that is less prone to decomposition at the reaction temperature.

Issue 2: The reaction is sluggish at lower temperatures, and increasing the temperature leads to byproduct formation.
  • Probable Cause: The activation energy for the desired Biginelli reaction may not be sufficiently overcome at lower temperatures, while higher temperatures favor the competing Hantzsch pathway.

  • Recommended Solutions:

    • Screen Different Catalysts: A more active catalyst for the Biginelli reaction at lower temperatures is needed. Consider screening a variety of Brønsted and Lewis acid catalysts to find one that promotes the desired reaction efficiently without requiring high temperatures.[6]

    • Increase Catalyst Loading: A modest increase in the catalyst concentration might enhance the reaction rate at a lower temperature. However, be cautious as excessive catalyst can sometimes lead to other side reactions.

    • Solvent Optimization: The choice of solvent can influence reaction rates. While ethanol is commonly used, exploring other polar solvents or even solvent-free conditions might improve the reaction kinetics at lower temperatures.[6]

    • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reactions at lower bulk temperatures compared to conventional heating, potentially favoring the Biginelli pathway.[7][8]

Quantitative Data on Byproduct Formation

The following table summarizes the effect of reaction temperature on the product distribution in a Biginelli reaction using sulfated zirconia as a catalyst. This data clearly illustrates how a lower temperature favors the desired pyrimidine product.

AldehydeTemperature (°C)Biginelli Product Yield (%)Hantzsch Product Yield (%)
Benzaldehyde6087Not Observed
Benzaldehyde1002565
4-Chlorobenzaldehyde6092Not Observed
4-Chlorobenzaldehyde1003060
4-Methoxybenzaldehyde6085Not Observed
4-Methoxybenzaldehyde1002070
Data adapted from a study on sulfated zirconia-catalyzed multicomponent reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hantzsch Byproduct Formation in a Biginelli Reaction

Objective: To synthesize a 3,4-dihydropyrimidin-2(1H)-one (DHPM) while minimizing the formation of the Hantzsch 1,4-dihydropyridine byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., sulfated zirconia, 50 mg)

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).

  • Stir the mixture at a controlled temperature of 60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]

Visualizations

Biginelli_vs_Hantzsch cluster_reactants Starting Materials cluster_biginelli Biginelli Pathway (Desired) cluster_hantzsch Hantzsch Pathway (Byproduct) Aldehyde Aldehyde Biginelli_Product Dihydropyrimidinone (DHPM) Aldehyde->Biginelli_Product 1 eq. Hantzsch_Product Hantzsch Dihydropyridine (DHP) Aldehyde->Hantzsch_Product 1 eq. Ketoester β-Ketoester Ketoester->Biginelli_Product 1 eq. Ketoester->Hantzsch_Product 2 eq. Urea Urea Urea->Biginelli_Product 1 eq. Ammonia Ammonia (from Urea decomposition at high temp.) Urea->Ammonia High Temp. Ammonia->Hantzsch_Product

Caption: Competing pathways in pyrimidine synthesis.

Troubleshooting_Workflow Start Low yield of Pyrimidine & High amount of yellow byproduct Q1 Is the reaction temperature > 80°C? Start->Q1 A1_Yes Lower temperature to ~60°C Q1->A1_Yes Yes A1_No Evaluate Catalyst and Order of Addition Q1->A1_No No End Optimized Reaction: Higher Yield of Pyrimidine A1_Yes->End Q2 Is a strong Lewis Acid being used? A1_No->Q2 A2_Yes Switch to a milder Brønsted or Lewis acid catalyst Q2->A2_Yes Yes A2_No Consider adding urea last to the reaction mixture Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting workflow for byproduct formation.

References

stability of 2-(Hydrazinomethyl)pyrimidine in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 2-(Hydrazinomethyl)pyrimidine in acidic and basic solutions?

A1: Based on the chemistry of related compounds, this compound is expected to be susceptible to degradation in both acidic and basic media. The hydrazino group is particularly prone to hydrolysis, which is often catalyzed by acids.[1][2][3][4] The pyrimidine ring itself is generally more stable, but harsh conditions (e.g., strong acids or bases at elevated temperatures) could potentially lead to ring-opening or other degradation reactions.[5]

Q2: What are the likely degradation pathways for this compound?

A2: The primary degradation pathway is anticipated to be the hydrolysis of the C-N bond of the hydrazinomethyl group.

  • In acidic media: Acid-catalyzed hydrolysis is a common degradation pathway for hydrazones and related structures.[1][3][4] This would likely lead to the formation of 2-(hydroxymethyl)pyrimidine or 2-formylpyrimidine, and hydrazine.

  • In basic media: While generally more stable than in acidic conditions, the hydrazino group can still be susceptible to oxidation or other base-catalyzed reactions. Some pyrimidine derivatives have shown instability in hot alkaline solutions.[5]

Q3: How can I experimentally determine the stability of this compound?

A3: A forced degradation study is the recommended approach to determine the stability profile of this compound.[6] This involves subjecting the compound to a range of stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis, to identify potential degradation products and pathways.[6]

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method, capable of separating the parent compound from its degradation products, is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique for this purpose.[7][8] The method should be properly validated according to ICH guidelines.[7] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the structures of the degradation products.[9][10]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Rapid degradation observed under all conditions. The compound may be inherently unstable. The experimental conditions (e.g., temperature, concentration of acid/base) may be too harsh.Perform the study at lower temperatures. Use a wider range of milder pH conditions. Ensure the compound is of high purity before starting the study.
No degradation is observed even under harsh conditions. The compound is highly stable. The analytical method is not sensitive enough to detect low levels of degradation. The degradation products may not be detectable by the chosen analytical method (e.g., lack a UV chromophore).Extend the duration of the stress testing. Use a more sensitive detector or a universal detection method like mass spectrometry. Ensure the analytical method is validated for the detection of potential degradation products.
Multiple unknown peaks appear in the chromatogram. The compound may be degrading into multiple products. The starting material may be impure. The mobile phase or sample diluent may be reacting with the compound.Use a gradient HPLC method to improve separation. Use LC-MS to identify the unknown peaks. Analyze a blank (placebo) and a control sample (compound in neutral solution) to rule out impurities or artifacts.
Poor reproducibility of results. Inconsistent experimental conditions (e.g., temperature, pH). Instability of the compound in the analytical sample solution. The analytical method is not robust.Tightly control all experimental parameters. Prepare samples immediately before analysis or investigate the short-term stability of the compound in the sample diluent. Perform a robustness study for the analytical method.

Data Presentation

Table 1: Predicted Stability Profile of this compound

Condition Expected Stability Potential Degradation Products
Acidic (e.g., 0.1 M HCl) Likely Unstable2-(Hydroxymethyl)pyrimidine, 2-Formylpyrimidine, Hydrazine
Basic (e.g., 0.1 M NaOH) Potentially UnstableOxidation products, Ring-opened products
Neutral (Aqueous) More stable than acidic/basic, but hydrolysis can still occur over time2-(Hydroxymethyl)pyrimidine
Oxidative (e.g., H₂O₂) Likely UnstableVarious oxidized derivatives
Photolytic (e.g., UV light) Potentially UnstablePhotodegradation products
Thermal (Dry Heat) Stability dependent on temperatureThermally induced degradation products

Table 2: Recommended Conditions for a Forced Degradation Study

Stress Condition Typical Protocol
Acidic Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.[7]
Basic Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.[7]
Oxidative Degradation Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
Photostability Expose the solid compound and a solution of the compound to UV and visible light (ICH Q1B guidelines).
Thermal Stress Heat the solid compound at a high temperature (e.g., 80-100°C) for a specified period.

Experimental Protocols

Protocol: Forced Degradation Study - Acidic and Basic Hydrolysis

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Pipette a known volume of the stock solution into a flask.

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Heat the solution in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • Pipette a known volume of the stock solution into a flask.

    • Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Heat the solution in a water bath at 60°C.

    • Withdraw aliquots at the same time points as the acidic hydrolysis.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.

  • Control Sample: Prepare a control sample by diluting the stock solution with water (or the primary solvent) and storing it under normal laboratory conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control sample at the initial time point. Identify and quantify any significant degradation products.

Visualizations

G Predicted Degradation Pathway of this compound cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) A This compound B Protonated Intermediate A->B Protonation C 2-(Hydroxymethyl)pyrimidine + Hydrazine B->C Hydrolysis D This compound E Oxidation/Other Reactions D->E

Caption: Predicted degradation pathways in acidic and basic media.

G Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize/Quench Reaction sampling->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze by Stability-Indicating HPLC dilute->analyze data Identify Degradants and Quantify Purity analyze->data

References

Technical Support Center: Scale-Up Synthesis of 2-(Hydrazinomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-(Hydrazinomethyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your process development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is a two-step process. The first step involves the chlorination of 2-(Hydroxymethyl)pyrimidine to form 2-(Chloromethyl)pyrimidine hydrochloride. This intermediate is then reacted with hydrazine hydrate to yield the final product.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are the handling of hydrazine and the management of exothermic reactions. Hydrazine is toxic, corrosive, and potentially explosive.[1][2][3][4] The reaction of 2-(Chloromethyl)pyrimidine hydrochloride with hydrazine is exothermic and requires careful temperature control to prevent thermal runaway.[5]

Q3: What are the likely impurities in the final product?

A3: Potential impurities include unreacted starting materials, byproducts from the hydrolysis of 2-(Chloromethyl)pyrimidine to 2-(Hydroxymethyl)pyrimidine, and over-alkylation or dimerization products.[6][7]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete reaction of 2-(Chloromethyl)pyrimidine - Ensure the reaction temperature is optimal. A moderate increase in temperature may be necessary. - Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.
Degradation of 2-(Chloromethyl)pyrimidine - Ensure the starting material is of high purity and stored under anhydrous conditions to prevent hydrolysis. - Use fresh, high-quality hydrazine hydrate.
Suboptimal stoichiometry - An excess of hydrazine hydrate is often used to drive the reaction to completion and minimize dimer formation.[8] However, a very large excess can complicate work-up. Experiment with the molar ratio of hydrazine hydrate to 2-(Chloromethyl)pyrimidine hydrochloride to find the optimal balance.
Product loss during work-up - Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to minimize product solubility in the aqueous phase.
Issue 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Steps
Hydrolysis of 2-(Chloromethyl)pyrimidine - Maintain strictly anhydrous conditions throughout the reaction. Use dry solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Dimerization or over-alkylation - Add the 2-(Chloromethyl)pyrimidine hydrochloride solution slowly to the hydrazine hydrate solution to maintain an excess of hydrazine throughout the addition.[8] - Consider using a larger excess of hydrazine hydrate.
Ring opening of the pyrimidine - Under harsh conditions (high temperature, prolonged reaction times, large excess of hydrazine), pyrimidine ring opening can occur.[9] Monitor the reaction closely and avoid excessive heating.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Co-elution of impurities during chromatography - Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. - Consider using a different stationary phase, such as neutral alumina.
Product is highly water-soluble - During aqueous work-up, saturate the aqueous phase with sodium chloride (brine) to reduce the solubility of the product and improve extraction efficiency.
Residual hydrazine - Excess hydrazine can often be removed by azeotropic distillation with a suitable solvent like toluene or by vacuum distillation, taking care to avoid high temperatures.

Quantitative Data

Table 1: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride (Precursor)

Chlorinating Agent Solvent Reaction Time (h) Yield (%) Key Considerations
Thionyl chloride (SOCl₂)Dichloromethane (DCM)2 - 485 - 95Careful quenching of excess SOCl₂ required. Gaseous HCl byproduct.[1]
Oxalyl chloride, DMF (cat.)Dichloromethane (DCM)1 - 290 - 98Milder conditions, but higher cost and potential for toxic byproducts.[1]

Table 2: Representative Reaction Conditions for Nucleophilic Substitution on 2-(Chloromethyl)pyrimidine Hydrochloride

Nucleophile Base Solvent Temperature (°C) Reaction Time (h)
Substituted anilinesK₂CO₃DMF60 - 804 - 8[7]
Substituted thiophenolsNaOHEthanolRoom Temperature12 - 24[7]
Substituted phenolsK₂CO₃AcetonitrileReflux6 - 12[7]

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride (Scale-Up)

Materials:

  • 2-(Hydroxymethyl)pyrimidine (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of 2-(hydroxymethyl)pyrimidine in DCM at 0 °C, slowly add thionyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.[1]

  • Upon completion, carefully quench the excess thionyl chloride by its slow addition to a cold, saturated sodium bicarbonate solution.[1]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(chloromethyl)pyrimidine.[1]

  • The hydrochloride salt can be precipitated by the addition of HCl in a suitable solvent like ether.[1]

Protocol 2: Synthesis of this compound (Prophetic Scale-Up)

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

  • Hydrazine hydrate (5-10 eq)

  • Ethanol

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge hydrazine hydrate and cool to 0-5 °C.

  • Dissolve 2-(Chloromethyl)pyrimidine hydrochloride in ethanol and add it dropwise to the cold hydrazine hydrate solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and cautiously add water to quench any unreacted hydrazine.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine hydrate.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.

Visualizations

Synthetic Pathway of this compound cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrazinolysis cluster_2 Potential Side Products 2-(Hydroxymethyl)pyrimidine 2-(Hydroxymethyl)pyrimidine 2-(Chloromethyl)pyrimidine_HCl 2-(Chloromethyl)pyrimidine_HCl 2-(Hydroxymethyl)pyrimidine->2-(Chloromethyl)pyrimidine_HCl SOCl2, DCM This compound This compound 2-(Chloromethyl)pyrimidine_HCl->this compound Hydrazine Hydrate, Ethanol Dimer Dimer 2-(Chloromethyl)pyrimidine_HCl->Dimer Over-alkylation 2-(Hydroxymethyl)pyrimidine_hydrolysis 2-(Hydroxymethyl)pyrimidine (from hydrolysis) 2-(Chloromethyl)pyrimidine_HCl->2-(Hydroxymethyl)pyrimidine_hydrolysis Hydrolysis

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield Start Start Low_Yield Low Yield of Product? Start->Low_Yield Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Low_Yield->Check_Reaction_Completion Yes End End Low_Yield->End No Incomplete Reaction Incomplete? Check_Reaction_Completion->Incomplete Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Yes Check_Starting_Material Check Purity of Starting Materials Incomplete->Check_Starting_Material No Increase_Time_Temp->Check_Reaction_Completion Degraded Starting Material Degraded? Check_Starting_Material->Degraded Use_Fresh_Reagents Use Fresh, Anhydrous Reagents Degraded->Use_Fresh_Reagents Yes Optimize_Workup Optimize Work-up and Purification Degraded->Optimize_Workup No Use_Fresh_Reagents->Check_Reaction_Completion Optimize_Workup->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Analytical Methods for Monitoring Reactions with 2-(Hydrazinomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Hydrazinomethyl)pyrimidine. The following sections offer detailed solutions to common challenges encountered during the monitoring of its chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions of this compound that I might need to monitor?

A1: this compound is primarily used as a precursor for the synthesis of various heterocyclic compounds. The most common reaction is the Knorr pyrazole synthesis, where it reacts with 1,3-dicarbonyl compounds (like acetylacetone or ethyl acetoacetate) to form pyrazole-substituted pyrimidines. Another common reaction is the formation of hydrazones through condensation with aldehydes and ketones.[1] Monitoring these reactions is crucial to ensure the complete consumption of starting materials and to minimize the formation of byproducts.

Q2: Which analytical techniques are most suitable for monitoring the progress of reactions with this compound?

A2: The choice of analytical technique depends on the specific reaction and available equipment. Here's a summary of recommended methods:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress. It is cost-effective and allows for quick checks on the consumption of starting materials and the formation of products.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction, allowing for the determination of conversion rates and purity of the product. It is highly reproducible and can be coupled with a mass spectrometer (LC-MS) for definitive identification of reaction components.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the reactants, intermediates, and products. It can be used to confirm the structure of the final product and to identify any unexpected byproducts.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compounds in the reaction mixture, confirming the identity of the desired product and any impurities.[4]

Q3: How do I prepare my reaction mixture for analysis by TLC or HPLC?

A3: A small aliquot of the reaction mixture should be taken at various time points. To halt the reaction, the aliquot should be immediately quenched, typically by diluting it in a solvent that is compatible with the analytical method and cooling it. For TLC, the diluted sample can be directly spotted onto the plate. For HPLC, the diluted sample should be filtered through a 0.22 µm syringe filter before injection to prevent clogging of the column.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Issue Possible Cause(s) Solution(s)
Streaking of spots - Sample is too concentrated.- Inappropriate solvent system.- Sample is not fully dissolved.- Highly polar nature of the compound.- Dilute the sample before spotting.- Adjust the polarity of the mobile phase.- Ensure the sample is fully dissolved in the spotting solvent.- Add a small amount of a polar solvent (e.g., methanol) or an acid/base modifier to the mobile phase.
Poor separation of spots (similar Rf values) - The solvent system is not optimal.- Experiment with different solvent systems of varying polarities.- Try a different stationary phase (e.g., alumina instead of silica).
No spots are visible - The compound is not UV-active.- The concentration of the compound is too low.- Use a visualizing agent such as iodine vapor or a potassium permanganate stain.- Concentrate the sample before spotting.
Reaction appears complete by TLC, but starting material is present in NMR - Co-elution of starting material and product on the TLC plate.- Starting material is not UV-active.- Concentration of starting material is below TLC detection limit.- Use a different TLC solvent system to achieve better separation.- Use multiple visualization techniques.- Rely on more sensitive techniques like NMR or HPLC for final confirmation of reaction completion.[5]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue Possible Cause(s) Solution(s)
Broad or tailing peaks - Column degradation.- Inappropriate mobile phase pH.- Column overloading.- Replace the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Inject a smaller volume or a more dilute sample.
Split peaks - Clogged frit or column contamination.- Sample solvent incompatible with the mobile phase.- Back-flush the column or replace the frit.- Dissolve the sample in the mobile phase.
Unexpected peaks in the chromatogram - Formation of byproducts or isomers.- Impurities in starting materials or reagents.- Degradation of product or starting material.- System contamination.- Use LC-MS to identify the molecular weight of the unknown peaks.- Check the purity of starting materials before the reaction.- Assess the stability of your compounds under the reaction and analysis conditions.- Run a blank injection of the solvent to check for system contamination.[5]

Experimental Protocols

Protocol 1: Monitoring the Synthesis of 2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyrimidine via TLC

This protocol describes the monitoring of the reaction between this compound and acetylacetone.

  • Prepare the TLC chamber: Pour a solvent system of ethyl acetate/hexane (e.g., 1:1 v/v) into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate.

  • Prepare the TLC plate: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Spot the plate:

    • In the 'SM' lane, spot a dilute solution of this compound.

    • In the 'RM' lane, spot a quenched aliquot of the reaction mixture.

    • In the 'Co' lane, spot both the starting material and the reaction mixture on the same point.

  • Develop the plate: Place the TLC plate in the saturated chamber and close the lid. Allow the solvent front to travel up the plate to about 1 cm from the top.

  • Visualize the plate: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the 'RM' lane and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.

Protocol 2: Quantitative Analysis by HPLC

This protocol provides a general method for the quantitative analysis of the reaction to form 2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyrimidine.

  • Sample Preparation: Take an aliquot of the reaction mixture and quench it by diluting with the mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample. The retention time and peak area of the starting material and product can be compared to standards for quantification.

Quantitative Data Summary

The following table provides typical, illustrative analytical data for the reaction of this compound with acetylacetone. Note: These values are representative and may vary depending on the specific reaction conditions and analytical setup.

Compound Typical TLC Rf (1:1 Ethyl Acetate/Hexane) Typical HPLC Retention Time (min) Expected Mass (m/z) [M+H]⁺
This compound0.23.5125.08
2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyrimidine0.612.8201.12

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_decision Decision Start Start Reaction ReactionMixture Reaction in Progress Start->ReactionMixture t = 0 Aliquot Take Aliquot ReactionMixture->Aliquot NMR_MS NMR / MS Analysis ReactionMixture->NMR_MS Final Product Characterization Quench Quench Reaction Aliquot->Quench TLC TLC Analysis Quench->TLC Qualitative Check HPLC HPLC Analysis Quench->HPLC Quantitative Analysis Decision Reaction Complete? TLC->Decision HPLC->Decision Decision->ReactionMixture No, continue reaction Workup Reaction Workup Decision->Workup Yes

Caption: Workflow for monitoring the progress of a chemical reaction.

TLC_Troubleshooting cluster_streaking Streaking Solutions cluster_poorsep Poor Separation Solutions cluster_nospots No Spots Solutions Start TLC Plate Issue Streaking Streaking Spots Start->Streaking PoorSep Poor Separation Start->PoorSep NoSpots No Spots Visible Start->NoSpots Dilute Dilute Sample Streaking->Dilute ChangeSolvent Adjust Solvent Polarity Streaking->ChangeSolvent Dissolve Ensure Complete Dissolution Streaking->Dissolve AddModifier Add Polar Modifier Streaking->AddModifier TrySolvents Try Different Solvent Systems PoorSep->TrySolvents ChangePhase Change Stationary Phase PoorSep->ChangePhase UseStain Use Visualizing Agent (e.g., Iodine) NoSpots->UseStain Concentrate Concentrate Sample NoSpots->Concentrate

Caption: Troubleshooting guide for common TLC issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-(Hydrazinomethyl)pyrimidine and Its Trifluoromethyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of direct comparative studies on the biological activities of 2-(Hydrazinomethyl)pyrimidine and its direct trifluoromethyl analog, 2-((2,2,2-trifluoro-1-hydrazino)methyl)pyrimidine. Consequently, a quantitative, head-to-head comparison of their performance with supporting experimental data from a single study is not currently possible.

However, by examining the broader landscape of pyrimidine derivatives and the well-documented influence of trifluoromethyl (CF3) substitution in medicinal chemistry, we can infer a qualitative comparison and project the likely impact of this modification. This guide synthesizes findings from various studies on related compounds to provide a predictive comparison for researchers, scientists, and drug development professionals.

The Impact of Trifluoromethyl Substitution: A General Overview

The introduction of a trifluoromethyl group is a common and powerful strategy in drug design, often leading to significant enhancements in a molecule's pharmacological profile. This is primarily attributed to the unique properties of the CF3 group, including its high electronegativity, lipophilicity, and metabolic stability.

Incorporating a CF3 group in place of a methyl group can influence:

  • Potency and Efficacy: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the pyrimidine ring, potentially leading to stronger interactions with biological targets.

  • Lipophilicity: Increased lipophilicity can improve a compound's ability to cross cell membranes, enhancing its bioavailability and cellular uptake.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer half-life and improved pharmacokinetic profile.

  • Binding Affinity: The CF3 group can participate in unique non-covalent interactions with protein targets, such as orthogonal multipolar interactions, which can contribute to enhanced binding affinity.

Given these well-established principles, it is hypothesized that the trifluoromethyl analog of this compound would exhibit enhanced biological activity compared to its non-fluorinated counterpart.

Biological Activity Profile of Related Pyrimidine Derivatives

While a direct comparison is unavailable, studies on various pyrimidine derivatives containing either a hydrazone/hydrazine moiety or a trifluoromethyl group demonstrate their significant potential across different therapeutic areas.

Anticancer Activity

Pyrimidine derivatives are a cornerstone of cancer chemotherapy. The hydrazone moiety, in particular, has been incorporated into pyrimidine scaffolds to create potent anticancer agents.[1] Similarly, the introduction of a trifluoromethyl group into thiazolo[4,5-d]pyrimidine derivatives has been shown to yield compounds with significant antiproliferative activity against various cancer cell lines.[2][3]

Table 1: Examples of Anticancer Activity of Pyrimidine Derivatives

Compound ClassCancer Cell LineReported Activity (IC50)Reference
2,4-diarylaminopyrimidine-based hydrazonesTPC-10.113 to 1.460 µM[1]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidinesA375, C32, etc.Varies[2][3]
Pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]1,2,4-triazinesMCF-7, HCT-116Varies[4]
Antimicrobial Activity

The pyrimidine core is also a key feature in many antimicrobial agents. Novel pyrimidine derivatives, including those with hydrazone linkages, have demonstrated broad-spectrum antibacterial and antifungal activity.[5][6][7][8][9][10][11] For instance, certain 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria.[8]

Table 2: Examples of Antimicrobial Activity of Pyrimidine Derivatives

Compound ClassMicrobial StrainReported Activity (MIC/Zone of Inhibition)Reference
Pyrimidin-2-ol/thiol/amine analoguesS. aureus, E. coliMICs from 0.87 µM/ml[5]
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivativesE. coli, S. aureusZone of inhibition 30–33 mm[8]
Pyrimidine and pyrimidopyrimidine derivativesS. aureus, C. albicansVaries[11]

Experimental Protocols

The following are generalized experimental protocols for assessing the biological activities of novel chemical entities, based on methodologies reported in the cited literature.

In Vitro Anticancer Activity (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds and a vehicle control.

  • MTT Incubation: After a specified incubation period (e.g., 48 or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth media.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by these pyrimidine derivatives and a general workflow for their synthesis and evaluation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Ligand Binding & Dimerization Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Nuclear Translocation Compound Pyrimidine Derivative (Potential Inhibitor) Compound->Kinase1 Inhibition

Caption: Hypothetical signaling pathway targeted by pyrimidine kinase inhibitors.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation Start Starting Materials (e.g., Pyrimidine Precursor) Synth1 Synthesis of This compound Start->Synth1 Synth2 Synthesis of Trifluoromethyl Analog Start->Synth2 Purification Purification & Characterization Synth1->Purification Synth2->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Data Data Analysis (IC50 / MIC) Anticancer->Data Antimicrobial->Data

Caption: General experimental workflow for synthesis and biological screening.

Conclusion

While direct experimental data comparing this compound and its trifluoromethyl analog is currently lacking in the scientific literature, the established principles of medicinal chemistry strongly suggest that the trifluoromethyl analog would exhibit superior biological activity. The introduction of the CF3 group is a proven strategy for enhancing potency, metabolic stability, and bioavailability. The provided examples of related pyrimidine derivatives underscore the potential of this scaffold in developing novel therapeutics. Further research involving the direct synthesis and parallel biological evaluation of these two specific compounds is necessary to provide a definitive quantitative comparison.

References

A Comparative Guide to the Analytical Validation of HPLC Methods for 2-(Hydrazinomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-(Hydrazinomethyl)pyrimidine, a key intermediate in pharmaceutical synthesis. The validation of these methods is crucial to ensure the reliability, accuracy, and precision of analytical data in a research and drug development setting. The methodologies and data presented are based on established principles of analytical chemistry and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For HPLC methods, this involves a series of experiments to evaluate various performance characteristics. The objective is to ensure that the method consistently and reliably measures the analyte of interest. Key validation parameters, as outlined in the ICH Q2(R2) guideline, include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[1][2][3]

This guide compares two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound:

  • Method A: RP-HPLC with UV Detection. A widely used and robust method suitable for routine quality control and stability testing.

  • Method B: RP-HPLC with Mass Spectrometry Detection (LC-MS/MS). A highly sensitive and selective method, particularly useful for the analysis of trace-level impurities or for characterization purposes.

The following sections detail the experimental protocols and present a comparative summary of the validation data for these two methods.

Experimental Protocols

A detailed experimental protocol for the primary method (Method A) is provided below. The protocol for Method B would follow a similar structure but with adjustments to the chromatographic and detection systems.

Method A: RP-HPLC with UV Detection

Objective: To determine the purity and concentration of this compound.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector (e.g., Agilent 1260 Infinity II or similar).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B). A gradient elution may be employed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving it in the same diluent to achieve a concentration within the linear range of the method.

4. Validation Procedure:

  • System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the system is performing adequately. Key parameters to monitor include retention time, peak area repeatability, tailing factor, and theoretical plates. The acceptance criteria for system suitability should be pre-defined (e.g., %RSD of peak area < 2.0%).

  • Specificity: Inject a blank (diluent), a placebo (if applicable), the standard solution, and the sample solution to demonstrate that there are no interfering peaks at the retention time of the analyte. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.[4]

  • Linearity: Prepare a series of standard solutions at different concentrations (typically 5-6 levels) and inject them. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be within an acceptable limit (e.g., < 2.0%).

    • Intermediate Precision (Inter-assay precision): Evaluate the method's precision on different days, with different analysts, and on different instruments. The %RSD should be within an acceptable limit.

  • Detection Limit (LOD) and Quantitation Limit (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability during normal use. The system suitability parameters should remain within the acceptance criteria.

Data Presentation: Comparison of Validation Parameters

The following table summarizes the hypothetical validation data for the two HPLC methods.

Validation ParameterMethod A (RP-HPLC-UV)Method B (RP-HPLC-MS/MS)ICH Q2(R2) Acceptance Criteria (Typical)
Specificity Peak purity index > 0.999; No interference from blank, placebo, or degradation products.Mass-to-charge ratio confirmation; No co-eluting interferences.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.9995≥ 0.9998≥ 0.999
Range (µg/mL) 1 - 1000.01 - 10The range for which the method is accurate, precise, and linear.
Accuracy (% Recovery) 99.2% - 101.5%99.5% - 101.0%98.0% - 102.0% for drug substance
Precision (%RSD)
- Repeatability≤ 0.8%≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 1.2%≤ 2.0%≤ 2.0%
LOD (µg/mL) 0.10.001Signal-to-Noise Ratio ≥ 3
LOQ (µg/mL) 0.30.003Signal-to-Noise Ratio ≥ 10
Robustness Unaffected by minor changes in mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min).Unaffected by minor changes in mobile phase composition and flow rate.System suitability criteria are met under all varied conditions.

Mandatory Visualizations

The following diagrams illustrate the workflow of the HPLC method validation process and the logical relationship between the different validation parameters.

HPLC_Validation_Workflow start Start: Define Analytical Procedure and Requirements protocol Develop Validation Protocol start->protocol prepare Prepare Solutions (Standard, Sample, Placebo) protocol->prepare system_suitability Perform System Suitability Testing prepare->system_suitability specificity Specificity and Forced Degradation system_suitability->specificity linearity Linearity and Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness lod_loq->robustness report Generate Validation Report robustness->report end End: Method is Validated report->end

Caption: Workflow for the analytical validation of an HPLC method.

Validation_Parameters_Relationship method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness linearity->accuracy linearity->precision range Range linearity->range lod LOD linearity->lod loq LOQ linearity->loq accuracy->range precision->range

Caption: Interrelationship of analytical validation parameters.

References

comparative study of the anticancer activity of novel pyrimidine hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and selective anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, pyrimidine and hydrazone moieties have emerged as privileged structures, frequently incorporated into the design of novel therapeutic candidates.[1][2] The combination of these two pharmacophores into pyrimidine hydrazone derivatives has yielded a promising class of compounds with significant anticancer potential. This guide provides a comparative analysis of the anticancer activity of recently developed pyrimidine hydrazones, supported by experimental data and detailed methodologies, to aid researchers in the field of oncology drug discovery.

Comparative Anticancer Activity of Novel Pyrimidine Hydrazones

The in vitro cytotoxic activity of novel pyrimidine hydrazone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized in the table below. These values are compared with standard chemotherapeutic agents to benchmark the efficacy of the novel compounds.

Compound IDCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Reference
Series 1: Phenylhydrazone Derivatives
Compound 6A549 (Lung)-5-FU-[3]
H460 (Lung)-5-FU-[3]
HT-29 (Colon)-5-FU-[3]
Series 2: 4,6-Dihydrazone Pyrimidine Derivatives
Compound 10aBGC-823 (Gastric)9.005-FU15.18[3]
BEL-7402 (Liver)6.705-FU15.81[3]
MCF-7 (Breast)-5-FU-[3]
A549 (Lung)-5-FU-[3]
Compound 10fBGC-823 (Gastric)7.665-FU15.18[3]
BEL-7402 (Liver)7.895-FU15.81[3]
MCF-7 (Breast)-5-FU-[3]
A549 (Lung)-5-FU-[3]
Series 3: 2,4-Diarylaminopyrimidine-based Hydrazones
Compound 14fTPC-1 (Thyroid)0.113--[4]
Series 4: Pyrazolo[1,5-a]pyrimidines
Compound 5bMCF-7 (Breast)16.61 µg/ml5-FU-[5][6]
Compound 5dMCF-7 (Breast)19.67 µg/ml5-FU-[5][6]
Compound 5cHepG-2 (Liver)14.32 µg/ml5-FU-[5][6]
Compound 5hHepG-2 (Liver)19.24 µg/ml5-FU-[5][6]
Series 5: Pyrimidine-based Hydrazones
Compound 7cMCF-7 (Breast)0.87-12.915-FU17.02[7]
MDA-MB-231 (Breast)1.75-9.465-FU11.73[7]
Compound 8bMCF-7 (Breast)0.87-12.915-FU17.02[7]
MDA-MB-231 (Breast)1.75-9.465-FU11.73[7]
Compound 9aMCF-7 (Breast)0.87-12.915-FU17.02[7]
MDA-MB-231 (Breast)1.75-9.465-FU11.73[7]
Compound 10bMCF-7 (Breast)0.87-12.915-FU17.02[7]
MDA-MB-231 (Breast)1.75-9.465-FU11.73[7]
Series 6: Pyrimidinyl Hydrazones (PH)
Compound 15Melanoma0.37Doxorubicin-[8]
Ovarian Cancer0.11Doxorubicin-[8]
Pancreatic Cancer1.09Doxorubicin-[8]

Note: '-' indicates data not available in the cited sources. Some values were reported in µg/ml and have been noted accordingly.

Experimental Protocols

A clear and reproducible methodology is crucial for the validation and extension of scientific findings. Below are detailed protocols for the key experiments cited in the comparative studies of pyrimidine hydrazones.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrimidine hydrazone derivatives and the reference drug (e.g., 5-Fluorouracil) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed with a cold solution of trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at approximately 515 nm.

  • IC50 Calculation: The IC50 is calculated from the dose-response curve.[1]

Signaling Pathways and Mechanisms of Action

The anticancer activity of pyrimidine hydrazones is often attributed to their interaction with key cellular targets and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

Many pyrimidine derivatives are designed as kinase inhibitors, targeting the ATP-binding site of these enzymes.[9][10][11] Specific kinases implicated in the action of pyrimidine hydrazones include:

  • Focal Adhesion Kinase (FAK): Certain 2,4-diarylaminopyrimidine hydrazones have shown potent inhibitory activity against FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[4] Inhibition of FAK can disrupt these processes, leading to reduced tumor growth and metastasis.[4]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed in various cancers and is a key driver of tumor progression.[10][12] Some pyrimidine-based hydrazones have been designed to target and inhibit EGFR, thereby blocking downstream signaling pathways that promote cell proliferation.[7][10]

FAK_Signaling_Pathway Extracellular_Matrix Extracellular Matrix Integrin Integrin Extracellular_Matrix->Integrin FAK FAK Integrin->FAK Activates Proliferation Cell Proliferation FAK->Proliferation Survival Cell Survival FAK->Survival Migration Cell Migration FAK->Migration Pyrimidine_Hydrazone Pyrimidine Hydrazone (e.g., Compound 14f) Pyrimidine_Hydrazone->FAK Inhibits

Inhibition of the FAK signaling pathway by novel pyrimidine hydrazones.
Topoisomerase II Inhibition and DNA Intercalation

Another proposed mechanism of action for some pyrimidine derivatives involves the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[1][13] By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptosis in cancer cells.[1] Molecular docking studies have suggested that these compounds can bind to the topoisomerase IIα-DNA complex.[1][2]

Topoisomerase_II_Inhibition Pyrimidine_Hydrazone Pyrimidine Hydrazone Topo_II_DNA_Complex Topoisomerase II - DNA Complex Pyrimidine_Hydrazone->Topo_II_DNA_Complex Inhibits DNA_Replication_Repair DNA Replication & Repair Topo_II_DNA_Complex->DNA_Replication_Repair DNA_Damage DNA Damage DNA_Replication_Repair->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Experimental_Workflow Synthesis Synthesis of Pyrimidine Hydrazone Derivatives Characterization Structural Characterization (NMR, Mass Spec, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Anticancer Screening (MTT/SRB Assay) Characterization->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies (Kinase Assays, Docking) In_Vitro_Screening->Mechanism_Studies Active Compounds Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

References

A Comparative Guide to the Structural Validation of 2-(Hydrazinomethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of 2-(Hydrazinomethyl)pyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities. The following sections detail the experimental protocols and comparative data for core validation methodologies, offering a framework for the unambiguous confirmation of molecular structures.

Core Structural Validation Techniques

The definitive structural elucidation of synthesized this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information regarding the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR elucidates the types of carbon atoms present.

Representative Data: ¹H and ¹³C NMR

The following table summarizes the expected chemical shifts for a hypothetical this compound derivative. Actual values will vary based on substitution and the solvent used.[1][2]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Pyrimidine H-4, H-6~8.9 - 9.2 (doublet)~157 - 159Deshielded due to the electronegativity of ring nitrogens.
Pyrimidine H-5~7.4 - 7.8 (triplet)~120 - 125Appears upfield relative to H-4/H-6.
-CH₂- (Methylene)~4.7 - 4.9 (singlet)~50 - 55Chemical shift is influenced by the adjacent pyrimidine ring and hydrazine group.
-NH- (Hydrazine)Broad singlet, variableN/AChemical shift and appearance are highly dependent on solvent, concentration, and temperature.
-NH₂ (Hydrazine)Broad singlet, variableN/AOften exchanges with solvent protons, leading to broad signals.

Experimental Protocol: NMR Spectroscopy [1][3]

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard like tetramethylsilane (TMS) at 0 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Representative Data: Mass Spectrometry

Ion Expected m/z Interpretation
[M+H]⁺Molecular Weight + 1The protonated molecular ion, confirming the molecular weight of the parent compound.
[M]⁺Molecular WeightThe molecular ion peak.
FragmentsVariesCharacteristic fragments may arise from the loss of the hydrazine group (-N₂H₃), the entire hydrazinomethyl side chain, or cleavage of the pyrimidine ring.[4]

Experimental Protocol: Mass Spectrometry [4][5]

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for this class of compounds, often yielding the protonated molecular ion [M+H]⁺. Electron impact (EI) is a higher-energy method that can provide more detailed fragmentation patterns.[4]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition: The detector records the abundance of ions at each m/z value. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, allowing for the determination of the elemental formula.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the molecule based on their characteristic vibrational frequencies.

Representative Data: IR Spectroscopy

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (Hydrazine)3100 - 3400 (often two bands)Stretching
C-H (Aromatic)3000 - 3100Stretching
C=N, C=C (Pyrimidine Ring)1450 - 1600Stretching[7][8]
N-H (Hydrazine)1550 - 1650Bending (Scissoring)

Experimental Protocol: FT-IR Spectroscopy [1]

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most common. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, the KBr pellet method can be used, where 1-2 mg of the sample is ground with ~100 mg of dry KBr and pressed into a transparent pellet.

  • Data Acquisition: The spectrum is collected using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Single-Crystal X-ray Diffraction

When a suitable single crystal can be grown, X-ray diffraction provides the most definitive structural evidence, yielding a precise 3D model of the molecule with detailed bond lengths and angles.[9] This technique is considered the gold standard for absolute structure confirmation.

Experimental Protocol: X-ray Diffraction

  • Crystallization: Grow a high-quality single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build and refine a 3D model of the molecule.[10]

Comparative Analysis of Validation Techniques

Each analytical method offers distinct advantages and provides a piece of the structural puzzle. A combination of techniques is essential for unambiguous validation.

Technique Information Provided Advantages Limitations
NMR Detailed carbon-hydrogen framework, atom connectivity, and chemical environment.Provides the most structural detail for molecules in solution. Non-destructive.Requires soluble sample, can be complex to interpret for highly substituted molecules.
Mass Spec Molecular weight and elemental composition (HRMS). Fragmentation patterns give clues to substructures.High sensitivity, requires very little sample.[4]Does not provide information on stereochemistry or isomer connectivity.
IR Spec Presence of key functional groups.Fast, simple, and requires minimal sample preparation.Provides limited information on the overall molecular skeleton.
X-ray Absolute 3D structure, bond lengths, bond angles, and stereochemistry in the solid state.Unambiguous structural determination.[9]Requires a high-quality single crystal, which can be difficult to obtain. The structure is in the solid state, which may differ from the solution state.

Visualized Workflows and Relationships

The following diagrams illustrate the typical workflow for structural validation and the logical relationship between analytical techniques and the molecular information they provide.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification analysis_start purification->analysis_start xray X-ray Crystallography (Optional Gold Standard) purification->xray Crystal Growth nmr NMR Spectroscopy (¹H, ¹³C) data_analysis Data Interpretation & Comparison nmr->data_analysis ms Mass Spectrometry (LRMS/HRMS) ms->data_analysis ir IR Spectroscopy ir->data_analysis analysis_start->nmr analysis_start->ms analysis_start->ir structure_confirmed Structure Confirmed data_analysis->structure_confirmed xray->data_analysis

Caption: Workflow for the synthesis and structural validation of a novel derivative.

G cluster_info Structural Information cluster_tech Analytical Techniques compound This compound Derivative mw Molecular Weight & Formula fg Functional Groups (N-H, C=N) ch_framework Carbon-Hydrogen Framework d_structure 3D Structure & Bond Angles ms Mass Spectrometry ms->mw ir IR Spectroscopy ir->fg nmr NMR nmr->fg nmr->ch_framework xray X-Ray Crystallography xray->d_structure

Caption: Relationship between analytical techniques and the structural data they provide.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-(Hydrazinomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step that underpins the reliability of experimental data and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of standard analytical methods for assessing the purity of 2-(Hydrazinomethyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. We present detailed experimental protocols, comparative data, and a discussion of alternative compounds to benchmark purity.

Key Analytical Techniques for Purity Determination

The purity of a synthesized compound like this compound is typically evaluated using a suite of orthogonal analytical techniques. Each method offers unique insights into the presence and quantity of the target molecule relative to impurities such as starting materials, byproducts, or residual solvents. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis (CHNS).[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity analysis due to its high resolution and versatility in separating complex mixtures.[3] It is particularly effective for non-volatile and thermally sensitive compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for analyzing volatile and thermally stable compounds. It combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry to identify and quantify components of a mixture.[4] For less volatile amines, a derivatization step may be required.[5]

  • Quantitative NMR (qNMR): qNMR has emerged as a powerful primary analytical method for purity assessment.[6][7] Unlike chromatographic techniques, qNMR can determine purity without the need for an identical reference standard, as the signal intensity is directly proportional to the number of nuclei.[1][8] This makes it invaluable for characterizing novel compounds.

  • Elemental Analysis (CHNS): This combustion-based technique determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[9] The experimental composition is compared against the theoretical values calculated from the molecular formula to assess purity.[3][10] It is a robust method for detecting inorganic impurities and verifying the empirical formula.

Experimental Workflow and Method Comparison

The process of purity assessment follows a structured workflow, from the initial synthesis to the final data analysis and reporting. The choice of analytical technique depends on the physicochemical properties of the compound and the specific information required.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Calculation A Synthesized This compound B Accurate Weighing A->B C Dissolution in Appropriate Solvent B->C D HPLC Analysis C->D E GC-MS Analysis C->E F qNMR Analysis C->F G Elemental Analysis C->G H Peak Integration & Area % Calculation D->H I Mass Spectrum Comparison E->I J Integral Comparison with Internal Standard F->J K Comparison of Found vs. Theoretical % Composition G->K L Final Purity Assessment Report H->L I->L J->L K->L G node_A HPLC High Resolution Quantifies non-volatile impurities Requires reference standard for identity node_B GC-MS High Sensitivity Identifies volatile impurities May require derivatization node_C qNMR Absolute Quantification No identical standard needed Provides structural information node_D Elemental Analysis Verifies Empirical Formula Detects inorganic impurities Insensitive to isomeric impurities PurityAssessment Purity Assessment of This compound PurityAssessment->node_A Separation-based PurityAssessment->node_B Separation-based PurityAssessment->node_C Spectroscopy-based PurityAssessment->node_D Composition-based

References

A Comparative Guide to the Synthesis of Substituted Hydrazinopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted hydrazinopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry, serving as crucial scaffolds in the development of novel therapeutics. Their synthesis is a key step in the discovery of new drug candidates. This guide provides a comparative overview of the two primary synthetic routes to this important class of molecules: nucleophilic aromatic substitution (SNAr) and cyclocondensation reactions. We present a comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

FeatureNucleophilic Aromatic Substitution (SNAr)Cyclocondensation
Starting Materials Halopyrimidine, Hydrazine1,3-Dicarbonyl compound, Guanidine/Amidine derivative, Hydrazine
Generality Widely applicable, versatile for various substitutions.Dependent on the availability of suitable precursors.
Reaction Conditions Often requires elevated temperatures.Can vary from mild to harsh conditions.
Yields Generally moderate to high.Can be high, but may require optimization.
Advantages Readily available starting materials, predictable regioselectivity.Potential for one-pot synthesis, building complexity quickly.
Disadvantages Precursor synthesis may be multi-step.Regioselectivity can be an issue, potential for side products.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This is a widely used and versatile method for the synthesis of hydrazinopyrimidines. The reaction involves the displacement of a leaving group, typically a halogen, from the pyrimidine ring by hydrazine. The electron-deficient nature of the pyrimidine ring facilitates this reaction.

A common precursor for this route is a chloropyrimidine derivative, which can be synthesized from the corresponding hydroxypyrimidine.

General Workflow for SNAr

SNAr_Workflow hydroxypyrimidine Substituted Hydroxypyrimidine chloropyrimidine Substituted Chloropyrimidine hydroxypyrimidine->chloropyrimidine Chlorination (e.g., POCl3) hydrazinopyrimidine Substituted Hydrazinopyrimidine chloropyrimidine->hydrazinopyrimidine Hydrazinolysis (e.g., Hydrazine Hydrate) purification Purification and Characterization hydrazinopyrimidine->purification

Caption: General workflow for the SNAr synthesis of hydrazinopyrimidines.

Representative Experimental Data for SNAr
Starting ChloropyrimidineHydrazine SourceSolventTemperature (°C)Time (h)Yield (%)Reference
2-ChloropyrimidineHydrazine hydrateWater1004878[1]
2-ChloropyrimidineHydrazine hydrateButan-1-ol1000.03 (flow)95.8[1]
2-Methoxy-4-chloro-5-fluoropyrimidineHydrazine hydrate-RT5-20High[2]
2,3-DichloropyridineHydrazine hydrateN,N-dimethylpropanolamine125-130->90[3]
Experimental Protocol: Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine

This protocol provides a representative example of the SNAr approach.

Materials:

  • 2-Chloropyridine

  • Hydrazine hydrate

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 2-chloropyridine (1 eq.) in hydrazine hydrate (10 vol.) is prepared.

  • The reaction mixture is stirred at 100 °C for 48 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water.

  • The product is extracted with ethyl acetate.

  • The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2-hydrazinopyridine.[1]

Route 2: Cyclocondensation Reactions

Cyclocondensation reactions offer a powerful alternative for the construction of the pyrimidine ring system with a hydrazine substituent already in place. This approach often involves a one-pot reaction of multiple components, leading to rapid assembly of the target molecule.

A common strategy involves the reaction of a 1,3-dicarbonyl compound with a hydrazine-containing building block that also provides the remaining atoms for the pyrimidine ring, such as aminoguanidine or a derivative.

General Workflow for Cyclocondensation

Cyclocondensation_Workflow dicarbonyl 1,3-Dicarbonyl Compound cyclization Cyclocondensation dicarbonyl->cyclization hydrazine_source Hydrazine Derivative (e.g., Aminoguanidine) hydrazine_source->cyclization hydrazinopyrimidine Substituted Hydrazinopyrimidine cyclization->hydrazinopyrimidine purification Purification and Characterization hydrazinopyrimidine->purification

Caption: General workflow for the cyclocondensation synthesis of hydrazinopyrimidines.

Representative Experimental Data for Cyclocondensation

Direct, one-pot cyclocondensation reactions to form substituted hydrazinopyrimidines are less commonly reported with detailed comparative data in the literature compared to the SNAr approach. The following example illustrates a related multi-component reaction to form a substituted pyridine, highlighting the potential of this strategy.

KetoneMalononitrileEthyl CyanoacetateHydrazine HydrateCatalystTime (min)Yield (%)Reference
Cyclohexanone1 mmol1 mmol1 mmolPiperidine30-4090[4]
Acetophenone1 mmol1 mmol1 mmolPiperidine30-4092[4]
Experimental Protocol: Ultrasound-Promoted Four-Component Synthesis of 1,6-Diamino-4-phenyl-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile

This protocol demonstrates a one-pot, multi-component reaction that forms a highly substituted heterocyclic system, showcasing the principles of cyclocondensation.

Materials:

  • Acetophenone

  • Malononitrile

  • Ethyl cyanoacetate

  • Hydrazine hydrate

  • Piperidine

  • Ethanol

Procedure:

  • In a flask, combine acetophenone (1 mmol), malononitrile (1 mmol), ethyl cyanoacetate (1 mmol), hydrazine hydrate (1 mmol), and piperidine (10 mol%) in ethanol (10 mL).

  • Sonicate the mixture in an ultrasonic water bath at 25–30 °C for 30-40 minutes.

  • Monitor the reaction completion by TLC.

  • Concentrate the reaction mixture in vacuo.

  • Quench the residue with water and filter to collect the product.[4]

Conclusion

Both nucleophilic aromatic substitution and cyclocondensation reactions are valuable tools for the synthesis of substituted hydrazinopyrimidines. The choice of method will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

  • SNAr is a reliable and well-established method, particularly when the corresponding halopyrimidine precursor is readily accessible. It offers predictable regioselectivity and generally good yields.

  • Cyclocondensation provides a more convergent approach, allowing for the rapid construction of complex molecules in a single step. This method is particularly advantageous for creating diverse libraries of compounds for screening purposes.

Further research into the development of more efficient and general one-pot cyclocondensation reactions for the direct synthesis of a wide range of substituted hydrazinopyrimidines would be a valuable contribution to the field of medicinal chemistry.

References

Safety Operating Guide

Personal protective equipment for handling 2-(Hydrazinomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(Hydrazinomethyl)pyrimidine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks and ensure a safe working environment. Given the presence of the hydrazine moiety, this compound should be handled with extreme caution, assuming high toxicity, potential carcinogenicity, and skin/eye irritation.

Hazard Assessment and Engineering Controls

As a hydrazine derivative, this compound is presumed to be highly toxic and a potential carcinogen.[1] All work with this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. The work area should be clearly designated for hazardous substance use. Safety showers and eyewash stations must be readily accessible.

Key Engineering Controls:

  • Chemical Fume Hood: All handling, weighing, and experimental procedures must be performed inside a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[2]

  • Restricted Access: The area where the compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.[3] The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEMaterial/StandardSpecification
Hands Chemical-resistant glovesNitrile or NeopreneDouble-gloving is recommended. Change gloves immediately if contaminated.
Eyes/Face Safety goggles and face shieldANSI Z87.1 compliantGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles.[4]
Body Flame-resistant lab coat and chemical-resistant apronNomex or equivalent and rubber/neopreneA fully buttoned lab coat and an apron are required to protect against splashes.
Respiratory NIOSH-approved respiratorN95 or higherRequired when working outside of a fume hood or if there is a risk of aerosol generation. A full-face respirator may be necessary for spill cleanup.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict protocol is crucial when working with this compound.

Experimental Protocol for Safe Handling
  • Preparation:

    • Designate a specific area within a chemical fume hood for the experiment.

    • Assemble all necessary equipment and reagents before introducing this compound.

    • Ensure a waste container for hazardous materials is present in the fume hood.

  • Personal Protective Equipment (PPE) Donning:

    • Don all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Perform all weighing and transfers of this compound within the chemical fume hood.

    • Use a disposable weighing boat or paper.

    • Handle the compound with care to avoid generating dust or aerosols.[5]

  • Reaction Setup:

    • If the compound is to be used in a reaction, add it to the reaction vessel slowly and carefully within the fume hood.

    • Keep the reaction vessel closed or under an inert atmosphere as much as possible.[2]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that came into contact with the compound using a suitable solvent (e.g., isopropanol followed by water).

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it appropriately.

    • Wash hands and arms thoroughly with soap and water after completing the work.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and exposure.

Waste Disposal Protocol
  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled, and sealed container for hazardous liquid waste. Do not pour down the drain.[5]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen").

  • Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[6]

  • Disposal:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Emergency Procedures

Immediate and appropriate action is required in the event of an emergency.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your EHS office. For small spills within a fume hood, use an absorbent material to contain the spill, then decontaminate the area. All spill cleanup materials must be disposed of as hazardous waste.

Visual Workflow and Relationship Diagrams

The following diagrams illustrate the procedural flow for handling and emergency response.

G cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Cleanup and Disposal prep_area Designate Fume Hood Area gather_materials Assemble Equipment & Reagents prep_area->gather_materials prep_waste Prepare Hazardous Waste Container gather_materials->prep_waste don_ppe Don Appropriate PPE weigh_transfer Weigh & Transfer in Hood don_ppe->weigh_transfer reaction Perform Reaction weigh_transfer->reaction decontaminate Decontaminate Surfaces & Equipment dispose_waste Dispose of Contaminated Materials decontaminate->dispose_waste doff_ppe Remove PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end start Start start->prep_area G cluster_response Immediate Response cluster_action Follow-up Actions spill_exposure Spill or Exposure Occurs evacuate Evacuate Immediate Area spill_exposure->evacuate remove_clothing Remove Contaminated Clothing spill_exposure->remove_clothing fresh_air Move to Fresh Air (Inhalation) spill_exposure->fresh_air notify_supervisor Notify Supervisor and EHS evacuate->notify_supervisor flush_area Flush Affected Area (Skin/Eyes) remove_clothing->flush_area seek_medical Seek Immediate Medical Attention flush_area->seek_medical fresh_air->seek_medical seek_medical->notify_supervisor secure_area Secure Spill Area notify_supervisor->secure_area cleanup Initiate Spill Cleanup (if trained) secure_area->cleanup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.